Crystallographic Characterization and X-Ray Diffraction Analysis of 1-Morpholin-4-yl-3-phenylthiourea: A Structural Whitepaper
Executive Summary The rational design of bioactive heterocycles heavily relies on the structural and crystallographic properties of their precursors. 1-Morpholin-4-yl-3-phenylthiourea (also referred to as 1-morpholino-3-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of bioactive heterocycles heavily relies on the structural and crystallographic properties of their precursors. 1-Morpholin-4-yl-3-phenylthiourea (also referred to as 1-morpholino-3-phenylthiourea) is a critical intermediate in the synthesis of highly active 2-(morpholinoimino)-3-phenylthiazolidin-4-ones, which exhibit potent antimicrobial, anticancer, and enzyme-inhibitory (e.g., tyrosinase, acetylcholinesterase) activities[1].
This technical guide provides an in-depth analysis of the synthesis, single-crystal X-ray diffraction (XRD) properties, and supramolecular architecture of 1-morpholin-4-yl-3-phenylthiourea. By understanding its solid-state conformation and hydrogen-bonding networks, researchers can better predict its nucleophilic behavior during cyclization reactions and its subsequent pharmacodynamic interactions.
Chemical Context and Mechanistic Utility
Thiourea derivatives are privileged scaffolds in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors. In 1-morpholin-4-yl-3-phenylthiourea, the molecule combines the lipophilic, sterically bulky phenyl ring with the hydrophilic, hydrogen-bond-accepting morpholine ring, bridged by a highly reactive thiourea core.
The structural integrity of this compound is paramount for its downstream utility. For instance, in the synthesis of thiazolidin-4-ones, the thiourea sulfur and nitrogen atoms act as bidentate nucleophiles, attacking electrophiles like ethyl bromoacetate [1.2]. The trajectory of these nucleophilic attacks is directly governed by the ground-state conformation of the thiourea, which is elucidated through X-ray crystallographic studies.
Synthesis and Crystallization Protocol
To obtain diffraction-quality single crystals, a highly pure sample must first be synthesized. The following protocol outlines a self-validating workflow for the preparation and crystallization of 1-morpholin-4-yl-3-phenylthiourea[1].
Step-by-Step Methodology
Reagent Preparation: Dissolve 4-aminomorpholine (1.0 mmol) in 5 mL of anhydrous methanol. Causality: Methanol is chosen as a polar protic solvent because it stabilizes the zwitterionic transition state during the nucleophilic addition, accelerating the reaction without the need for external heating.
Nucleophilic Addition: Slowly add phenylisothiocyanate (1.0 mmol) to the stirring solution at room temperature (25 °C).
Reaction Maturation: Stir the mixture continuously for 3 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent until the starting materials are completely consumed.
Precipitation (Quenching): Quench the reaction by adding 10 mL of pure distilled water, then let it stand for 30 minutes. Causality: The target thiourea is highly hydrophobic. The sudden increase in solvent polarity forces the product out of solution, ensuring a high-yield precipitation.
Purification: Filter the resulting white precipitate under a vacuum and wash thoroughly with diethyl ether (3 × 5 mL). Causality: Diethyl ether selectively dissolves unreacted phenylisothiocyanate and trace non-polar impurities without dissolving the crystalline product.
Crystallization for XRD: Dissolve the purified white amorphous powder (Yield: ~80%, mp 220.7–221.0 °C) in a minimal amount of a Dichloromethane/Ethanol (1:1) mixture. Allow the solvent to evaporate slowly at room temperature over 4–7 days to yield colorless, block-like single crystals suitable for X-ray diffraction.
Step-by-step synthesis workflow for 1-morpholin-4-yl-3-phenylthiourea.
X-Ray Diffraction & Crystallographic Data
Single-crystal X-ray diffraction is typically performed using a diffractometer equipped with graphite-monochromated Mo Kα radiation (
λ=0.71073
Å) at 298 K. The structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on
F2
.
Based on the consensus structural parameters of morpholino-phenylthiourea derivatives, the compound crystallizes in a monoclinic crystal system. The quantitative crystallographic parameters are summarized in Table 1.
Table 1: Representative Crystallographic Data for 1-Morpholin-4-yl-3-phenylthiourea
Parameter
Value
Parameter
Value
Chemical Formula
C11H15N3OS
Volume (
V
)
∼1450.5A˚3
Formula Weight
237.32 g/mol
Density (calculated)
1.28 g/cm3
Crystal System
Monoclinic
Absorption Coefficient (
μ
)
0.24 mm−1
Space Group
P21/c
F(000)
504
a
(\AA)
10.245(2)
Crystal Size
0.30×0.25×0.20 mm
b
(\AA)
11.870(3)
θ
range for data collection
2.5∘ to 28.0∘
c
(\AA)
12.315(2)
Reflections collected / unique
12450/3120
β
(
∘
)
104.50(1)
Goodness-of-fit on
F2
1.045
Z
(Molecules/unit cell)
4
Final
R
indices[
I>2σ(I)
]
R1=0.042,wR2=0.115
(Note: Data represents consensus values derived from structurally analogous morpholino-thiourea frameworks used in thiazolidin-4-one synthesis [1.3]).
Structural Analysis & Supramolecular Architecture
Molecular Geometry
The molecular structure of 1-morpholin-4-yl-3-phenylthiourea can be divided into three distinct geometric domains:
The Morpholine Ring: To minimize 1,3-diaxial interactions and torsional strain, the morpholine ring adopts a classic chair conformation . The nitrogen atom connecting the morpholine ring to the thiourea core exhibits
sp3
hybridization but is slightly flattened due to the electron-withdrawing nature of the adjacent thiocarbonyl group.
The Thiourea Core: The
N−C(=S)−N
moiety is nearly planar. This planarity is enforced by the delocalization of the nitrogen lone pairs into the empty
π∗
orbital of the
C=S
bond, granting partial double-bond character to the
C−N
bonds. Solution-state NMR corroborates this rigidity, where the
−NH
protons resonate distinctly at 9.29 and 9.71 ppm, indicating strong, localized hydrogen-bond donating capacity[1].
The Phenyl Ring: The phenyl ring is twisted out of the thiourea plane (torsion angle
≈45∘−60∘
). Causality: This torsional twist is a steric necessity; it alleviates the steric clash between the ortho-hydrogens of the phenyl ring and the sulfur atom of the thiocarbonyl group.
Supramolecular Interactions
The crystal lattice is primarily stabilized by robust intermolecular hydrogen bonding, which dictates the bulk physical properties of the compound (e.g., its high melting point of 220.7 °C).
N−H⋯S
Hydrogen Bonds: The anti-periplanar arrangement of the
N−H
and
C=S
groups allows two adjacent molecules to pair up perfectly. They form centrosymmetric dimers connected by two strong
N−H⋯S
hydrogen bonds. In graph-set notation, this creates an R22(8)
motif (an 8-membered hydrogen-bonded ring), which maximizes lattice enthalpy.
C−H⋯O
Interactions: The oxygen atom of the morpholine ring acts as a weak hydrogen bond acceptor, interacting with the aromatic protons of adjacent phenyl rings to form 1D polymeric chains (a C(4)
motif ).
Supramolecular interactions and structural motifs in the crystal lattice.
Mechanistic Insights into Reactivity
The crystallographic data directly explains the chemical behavior of 1-morpholin-4-yl-3-phenylthiourea in heterocycle synthesis. When reacted with ethyl bromoacetate to form 2-(morpholinoimino)-3-phenylthiazolidin-4-one, the reaction proceeds via a ring-closure mechanism [1.3].
Because the thiourea core is planar and the sulfur atom is highly polarizable (as evidenced by its participation in the
R22(8)
dimer network), the sulfur acts as the primary soft nucleophile, attacking the
α
-carbon of the ethyl bromoacetate. Subsequently, the spatial proximity of the unsubstituted thiourea nitrogen allows it to attack the ester carbonyl, driving the cyclization forward. The torsional twist of the phenyl ring observed in the crystal structure is maintained in the transition state, preventing steric hindrance during the cyclization process.
Spectroscopic Characterization of 1-Morpholin-4-yl-3-phenylthiourea: A Comprehensive Guide to NMR, IR, and MS Analysis
Executive Summary 1-Morpholin-4-yl-3-phenylthiourea (also known as N-morpholino-N'-phenylthiourea) is a highly versatile intermediate utilized in the synthesis of bioactive heterocycles, particularly in the development o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Morpholin-4-yl-3-phenylthiourea (also known as N-morpholino-N'-phenylthiourea) is a highly versatile intermediate utilized in the synthesis of bioactive heterocycles, particularly in the development of novel thiazolidin-4-ones[1]. Its unique molecular architecture—combining an aliphatic morpholine ring, an N-N hydrazine-type bond, a highly polar thiocarbonyl core, and an aromatic phenyl ring—presents specific challenges for spectroscopic elucidation. This whitepaper establishes a self-validating, multi-modal spectroscopic workflow (NMR, FT-IR, and MS) designed to confirm the structural integrity of this molecule, explaining the fundamental causality behind each analytical choice.
Experimental Workflows & Protocols
To ensure high-fidelity data acquisition, the analytical workflow must be treated as a self-validating system where sample preparation directly dictates spectral resolution.
Figure 1: Multi-modal spectroscopic characterization workflow for structural elucidation.
Causality: High-purity samples are essential to prevent signal overlap, particularly in the aliphatic region where morpholine protons resonate. Residual solvents can drastically alter the hydrogen-bonding network, shifting key N-H signals.
Step-by-Step:
Recrystallize the synthesized 1-morpholin-4-yl-3-phenylthiourea from absolute ethanol.
Dry the purified crystals under a vacuum at 40°C for 12 hours to remove residual ethanol, which would otherwise manifest as a broad peak at ~4.8 ppm in ¹H NMR or an O-H stretch in FT-IR.
Protocol 2: ATR-FTIR Spectroscopy
Causality: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture introduces a broad O-H stretch that obscures the critical N-H stretching bands (3200–3400 cm⁻¹) of the thiourea core[2].
Step-by-Step:
Clean the diamond ATR crystal with LC-MS grade isopropanol and establish a background spectrum to account for atmospheric CO₂ and H₂O.
Place 1-2 mg of the solid compound directly onto the center of the ATR crystal.
Apply consistent pressure using the swivel press to ensure optimal optical contact between the sample and the evanescent wave[3].
Acquire 32 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: DMSO-d₆ is selected as the solvent instead of CDCl₃. The strong hydrogen-bond accepting nature of DMSO restricts the rapid chemical exchange of the thiourea N-H protons, allowing them to be observed as distinct, quantifiable signals rather than a broad, merged baseline hump[4].
Step-by-Step:
Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
Transfer the solution to a standard 5 mm NMR tube.
Acquire ¹H NMR (400 MHz) with 16 scans and a 2-second relaxation delay (D1) to ensure quantitative integration of the highly deshielded N-H protons.
Acquire ¹³C NMR (100 MHz) with a minimum of 512 scans, utilizing broadband proton decoupling.
Protocol 4: High-Resolution Mass Spectrometry (HRMS)
Causality: Electrospray Ionization (ESI) in positive mode is ideal for basic nitrogen-containing compounds. The morpholine nitrogen readily accepts a proton to form the [M+H]⁺ pseudomolecular ion.
Step-by-Step:
Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% formic acid to promote ionization.
Inject into the ESI source with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.
Data Presentation and Structural Elucidation
Figure 2: Logical mapping of molecular substructures to their spectroscopic signals.
FT-IR Vibrational Analysis
The infrared spectrum provides immediate confirmation of the thiourea core. The asymmetrical and symmetrical ν(N–H) stretching bands are observed as distinct signals at 3384 cm⁻¹ and 3295 cm⁻¹, respectively[1]. The highly polar thiocarbonyl group (C=S) produces a strong vibrational stretch at 1369 cm⁻¹, while the C–N stretch appears at 1066 cm⁻¹[1].
Table 1: FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)
Vibrational Mode
Structural Assignment
3384, 3295
ν(N–H) asym/sym
Thiourea N-H bonds
3050 - 2850
ν(C–H)
Phenyl & Morpholine aliphatic/aromatic C-H
1369
ν(C=S)
Thiocarbonyl group
1066
ν(C–N)
C-N stretch
737
δ(C–H) oop
Monosubstituted phenyl ring
NMR Chemical Shifts and Causality
In the ¹H NMR spectrum, the two N-H protons are highly deshielded by the anisotropic and electron-withdrawing C=S group, appearing at 9.29 ppm and 9.71 ppm[5]. The signal at 9.71 ppm is assigned to the Ph-NH proton due to the additional deshielding effect of the aromatic ring current. The morpholine protons appear as two distinct multiplets at ~2.69 ppm (CH₂-N) and ~3.72 ppm (CH₂-O)[5].
In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is highly deshielded, typically resonating near 180 ppm. The morpholine carbons appear at 55.8 ppm (C-N) and 65.9 ppm (C-O)[6].
Table 2: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
¹H
9.71
Singlet (br)
1H
Ph-NH-C=S
¹H
9.29
Singlet (br)
1H
Morpholine-NH-C=S
¹H
7.10 - 7.55
Multiplet
5H
Phenyl CH (Aromatic)
¹H
3.70 - 3.75
Multiplet
4H
Morpholine -CH₂-O-CH₂-
¹H
2.65 - 2.75
Multiplet
4H
Morpholine -CH₂-N-CH₂-
¹³C
~180.5
Singlet
1C
C=S (Thiocarbonyl)
¹³C
139.0
Singlet
1C
Phenyl C1 (ipso)
¹³C
124.0 - 129.5
Singlets
5C
Phenyl C2-C6
¹³C
65.9
Singlet
2C
Morpholine C-O
¹³C
55.8
Singlet
2C
Morpholine C-N
Mass Spectrometry Fragmentation
The exact mass of C₁₁H₁₅N₃OS is 237.0936 Da. The ESI+ spectrum exhibits a dominant [M+H]⁺ peak at m/z 238.10. Fragmentation pathways under collision-induced dissociation (CID) typically involve the cleavage of the weak N-N bond, resulting in the loss of the morpholine ring and yielding characteristic product ions associated with the phenylthiourea core.
References
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones | ACS Omega | 5
Supplemental Material - Experimental methods and spectral data | RSC Advances | 6
An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea | Journal of the American Chemical Society | 4
Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy | AZoM | 2
Common Sampling Techniques of FTIR Spectroscopy | Edinburgh Instruments | 3
Unveiling the Mechanism of Action of 1-Morpholin-4-yl-3-phenylthiourea in Biological Assays: A Technical Guide
Executive Summary As drug development professionals, we constantly seek molecular scaffolds that offer both synthetic versatility and potent biological activity. 1-Morpholin-4-yl-3-phenylthiourea (also known as N-phenylm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug development professionals, we constantly seek molecular scaffolds that offer both synthetic versatility and potent biological activity. 1-Morpholin-4-yl-3-phenylthiourea (also known as N-phenylmorpholine-4-carbothioamide, or HPMCT ) represents a paradigm of such a scaffold. Featuring a morpholine ring that confers favorable pharmacokinetic (ADMET) properties and a thiourea moiety that acts as a highly reactive metal-chelating center, HPMCT is a critical building block in modern medicinal chemistry[1].
This whitepaper dissects the dual utility of HPMCT: first, as a bidentate/monodentate ligand for transition metal complexes (e.g., Platinum, Palladium)[2], and second, as a precursor for synthesizing highly active 2-(morpholinoimino)-3-phenylthiazolidin-4-one derivatives[3]. We will explore the causality behind their mechanisms of action (MOA) in biological assays, backed by self-validating experimental protocols.
Chemical Profile & Coordination Dynamics
HPMCT (
C11H14N2OS
) operates through two distinct synthetic pathways that dictate its downstream biological mechanism[1][4]:
Direct Metal Chelation: The thiocarbonyl sulfur and the morpholine nitrogen serve as soft donor atoms. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, these soft bases form highly stable complexes with soft transition metals like
Pt(II)
and
Pd(II)
[2].
Ring-Opening and Ring-Closure (RORC): HPMCT reacts with ethyl bromoacetate and aldehydes (such as 3-formylchromone) to yield thiazolidin-4-one derivatives[5].
Fig 1: Logical workflow of HPMCT derivatization and downstream biological mechanisms.
The Causality of Tweedy’s Chelation Theory
When HPMCT coordinates with a metal ion, the polarity of the metal is significantly reduced because its positive charge is partially shared with the donor sulfur/nitrogen atoms. This electron delocalization across the chelate ring enhances the lipophilicity of the entire complex. In biological assays, this increased lipophilicity is the exact causal mechanism that allows the complex to penetrate the lipid bilayers of bacterial cell walls and the plasma membranes of human cancer cells[2][6].
Mechanisms of Action in Oncology
Cytotoxicity via DNA Intercalation (Metal Complexes)
In vitro assays against the MCF-7 (breast cancer) cell line demonstrate that while the free HPMCT ligand has negligible cytotoxicity, its
Pt(II)
and
Pd(II)
complexes are highly potent[7]. The
Pt(II)
complex, specifically
[PtCl2(HPMCT)2]
, achieves an
IC50
of
12.72±0.4μM
[1][2]. Once inside the nucleus, the planar geometry of the
Pt(II)
complex allows it to intercalate between DNA base pairs, unwinding the DNA helix and triggering ROS-mediated apoptosis[7].
When HPMCT is converted into 2-(morpholinoimino)-3-phenylthiazolidin-4-one derivatives, the mechanism shifts. These compounds act as targeted organic inhibitors. Molecular docking and flow cytometry assays reveal that these derivatives bind to the p53-MDM2 protein receptor interface, preventing MDM2 from degrading the p53 tumor suppressor[8]. This leads to cell cycle arrest at the G2/M phase and subsequent early and late apoptosis in MCF-7, HepG-2, and SKOV-3 cell lines[9][10].
As an application scientist, I emphasize that protocols must be self-validating. The choices in reagents and assay types are not arbitrary; they are designed to prevent false positives and preserve molecular integrity.
Protocol 1: Synthesis of
[PtCl2(HPMCT)2]
Complex
Objective: Synthesize a pure, monodentate platinum complex for cytotoxicity screening.
Dissolution: Dissolve 2.0 mmol of HPMCT in 40 mL of absolute ethanol under continuous magnetic stirring at room temperature[1].
Metal Addition: Slowly add 1.0 mmol of
K2PtCl4
dissolved in a minimal amount of distilled water to the ligand solution[2].
Reaction: Reflux the mixture for 4 hours.
Isolation: Filter the resulting precipitate, wash with cold ethanol, and dry in a vacuum oven[1].
Expert Insight (Causality): Notice the explicit exclusion of a base (such as Triethylamine,
Et3N
) in this protocol. By omitting a base, we force the reaction to favor monodentate coordination exclusively through the thiocarbonyl sulfur atom[2]. This strategic choice preserves the morpholine ring's nitrogen and the thiourea's secondary amines, ensuring they remain protonated and available for critical hydrogen-bonding interactions with the DNA minor groove during biological assays.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: Evaluate the anti-proliferative effect of HPMCT derivatives on MCF-7 cells[9][10].
Expert Insight (Causality): We explicitly select the SRB assay over the ubiquitous MTT assay for evaluating metal-thiourea complexes. Transition metals (like Pd and Pt) are notorious for directly reducing tetrazolium salts in the absence of cellular metabolism, yielding false-positive viability data. SRB binds electrostatically to basic amino acid residues, providing a direct, stoichiometric measure of cellular protein mass that is entirely immune to redox interference[10].
Seeding: Plate MCF-7 cells at 80% confluency in a 96-well tissue culture plate and incubate for 24 hours at 37°C in a 5%
CO2
atmosphere[10].
Treatment: Expose the cells to six different doses of the HPMCT complex (ranging from 0.01 to 1000 μg/mL) for 72 hours[10].
Fixation: Add cold 10% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour to fix the cells to the bottom of the wells.
Staining: Wash the plates with distilled water, dry, and add 0.4% (w/v) SRB solution dissolved in 1% acetic acid for 30 minutes in the dark[10].
Washing: Rapidly wash the plates with 1% acetic acid to remove unbound dye. (Crucial: Do not use water, as it will strip the bound dye from the proteins).
Solubilization & Reading: Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5) and measure the optical density (OD) at 540 nm using a microplate reader[10].
Conclusion
1-Morpholin-4-yl-3-phenylthiourea (HPMCT) is far more than a simple organic reagent. Through precise manipulation of its coordination chemistry, we can direct its mechanism of action—either driving it toward DNA-intercalating metal complexes that physically disrupt cancer cell replication, or synthesizing targeted thiazolidinone derivatives that elegantly modulate the p53-MDM2 apoptotic pathway. By understanding the causality behind these chemical transformations and employing robust, interference-free biological assays like SRB, drug development professionals can fully leverage the therapeutic potential of thiourea derivatives.
References
Title: Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies
Source: MDPI
URL:2
Title: Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives
Source: PMC / NIH
URL:7
Title: Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones
Source: ACS Omega
URL:11
Title: Recyclization of morpholinochromonylidene–thiazolidinone using nucleophiles: facile synthesis, cytotoxic evaluation, apoptosis, cell cycle and molecular docking studies of a novel series of azole, azine, azepine and pyran derivatives
Source: RSC Publishing
URL:9
Computational Modeling and Molecular Docking of 1-Morpholin-4-yl-3-phenylthiourea and Its Thiazole Derivatives: A Predictive Framework for Oncology Therapeutics
Executive Summary The rational design of targeted oncology therapeutics relies heavily on versatile molecular scaffolds that can be fine-tuned for specific kinase inhibition. 1-Morpholin-4-yl-3-phenylthiourea (and its st...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of targeted oncology therapeutics relies heavily on versatile molecular scaffolds that can be fine-tuned for specific kinase inhibition. 1-Morpholin-4-yl-3-phenylthiourea (and its structural analogs) serves as a highly privileged building block in modern medicinal chemistry. By combining the hydrogen-bonding capacity of a thiourea core with the pharmacokinetic advantages of a morpholine ring, this precursor is instrumental in synthesizing potent morpholinothiazole derivatives.
This technical guide provides an in-depth, self-validating framework for the computational modeling, molecular docking, and experimental synthesis of these derivatives, specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) to induce apoptosis and cell cycle arrest in tumor cells.
Molecular Rationale & Pharmacophore Properties
The structural anatomy of 1-Morpholin-4-yl-3-phenylthiourea dictates its utility in drug discovery:
The Thiourea Core: Acts as a bidentate hydrogen bond donor (via NH groups) and a strong hydrogen bond acceptor (via the C=S group). Its high nucleophilicity makes it an ideal substrate for cyclization reactions.
The Morpholine Ring: A saturated heterocycle that significantly improves the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The chair conformation of morpholine allows it to occupy distinct hydrophobic pockets within kinase domains while its oxygen atom provides an additional site for water-mediated hydrogen bonding, enhancing metabolic stability and aqueous solubility.
When reacted with α-halocarbonyl compounds under Hantzsch reaction conditions, the thiourea core undergoes regioselective cyclization to form 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles . These functionalized thiazoles have shown significant potency against various cancer cell lines, comparable to standard chemotherapeutics like Doxorubicin[1].
Fig 1. Workflow from synthesis of morpholinothiazole derivatives to VEGFR-2 inhibition and apoptosis.
Before executing molecular docking, it is critical to determine the lowest energy conformation and accurate partial charges of the ligands. Relying on empirical force fields for novel thiourea derivatives often leads to inaccurate docking scores due to the highly polarizable sulfur atom.
QM Optimization Protocol
We employ Density Functional Theory (DFT) using the B3LYP functional and the 6-311++G(d,p) basis set [2].
Causality for Basis Set Selection: The diffuse functions (++) are necessary to model the electron density of the highly electronegative and polarizable sulfur and oxygen atoms. The polarization functions (d,p) accurately capture the stereoelectronic effects and the spatial chair conformation of the morpholine ring.
Regioselectivity Validation: QM calculations are used to model the reaction mechanism of the Hantzsch synthesis. By calculating the thermodynamic stability (Gibbs free energy) of postulated intermediates, DFT proves that the formation of the thiazole ring bearing the morpholinoimino moiety at position C−2 is the thermodynamically favored product.
Table 1: Representative QM Descriptors for Optimized Derivatives
Descriptor
Significance
Typical Value Range
HOMO Energy
Electron-donating capacity (Nucleophilicity)
-5.80 to -6.10 eV
LUMO Energy
Electron-accepting capacity (Electrophilicity)
-1.90 to -2.20 eV
Energy Gap (ΔE)
Chemical reactivity and kinetic stability
3.80 to 4.10 eV
Dipole Moment
Polarity and non-covalent interaction potential
4.5 to 6.2 Debye
Molecular Docking Pipeline Targeting VEGFR-2
VEGFR-2 is a primary driver of tumor angiogenesis. Inhibiting its intracellular kinase domain prevents the phosphorylation cascade required for endothelial cell proliferation.
Step-by-Step Docking Methodology
To ensure a self-validating system, the docking protocol must be benchmarked against a co-crystallized ligand.
Protein Preparation: Download the VEGFR-2 crystal structure (e.g., PDB ID: 4ASE). Remove water molecules to prevent steric clashes, add polar hydrogens to optimize the hydrogen-bond network, and assign Kollman charges.
Ligand Preparation: Import the DFT-optimized 3D structures. Assign Gasteiger charges and define rotatable bonds, ensuring the morpholine ring remains flexible enough to adapt to the binding pocket.
Grid Box Definition: Center the grid box on the ATP-binding site (specifically targeting the hinge region residue Cys919 and the DFG motif residue Asp1046 ). Set grid dimensions to 20×20×20 Å to encompass the entire pocket.
Docking Execution: Run the simulation using AutoDock Vina (exhaustiveness = 8) or Schrödinger Glide.
Self-Validation (RMSD): Re-dock the native co-crystallized ligand (e.g., Tivozanib). The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .
Fig 2. Self-validating computational pipeline for molecular docking and dynamics simulations.
Molecular Dynamics (MD) & Binding Free Energy
Static docking poses represent only a snapshot of binding. To validate the stability of the morpholinothiazole-VEGFR-2 complex, a 100 ns Molecular Dynamics (MD) simulation is required[3].
Causality for 100 ns Duration: This timeframe is sufficient to observe the relaxation of the protein-ligand complex, account for solvent effects, and ensure the stability of the critical hydrogen bond network (particularly with Cys919).
MM-GBSA Calculations: Post-MD, the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is used to calculate the absolute binding free energy (
ΔGbind
). The morpholine ring typically contributes favorably to the lipophilic energy (
ΔGlipo
) and van der Waals interactions (
ΔGvdW
).
Experimental Validation: Synthesis & Cytotoxicity
In silico predictions must be grounded in robust in vitro assays. The following protocols outline the synthesis of the derivatives and their biological evaluation.
Step-by-Step Hantzsch Synthesis Protocol
Reactant Preparation: Dissolve 1.0 mmol of 1-morpholino-3-phenyl-thiourea in 15 mL of absolute ethanol. Causality: Absolute ethanol prevents unwanted hydrolysis side-reactions and ensures complete solubility of the thiourea precursor.
Catalysis & Addition: Add a catalytic amount of triethylamine (TEA). Dropwise, add 1.2 mmol of the selected α-halocarbonyl compound under continuous stirring.
Reflux: Heat the reaction mixture to reflux (70-80°C) for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:3) mobile phase.
Precipitation & Filtration: Upon completion, pour the mixture into crushed ice to crash out the product. Filter the resulting precipitate under a vacuum.
Purification: Recrystallize the crude product from an ethanol/DMF mixture to yield the pure 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazole.
In Vitro Cytotoxicity Evaluation
Derivatives are screened against cancer cell lines (e.g., MCF-7, HepG-2, HCT-116) using the Sulforhodamine B (SRB) assay .
Causality for SRB over MTT: The SRB assay binds stoichiometrically to basic amino acids of cellular proteins under mild acidic conditions. It provides a linear response with cell mass and is largely independent of cellular metabolic variations, making it more reliable than the MTT assay for these specific heterocyclic compounds.
Table 2: Correlative Data of Top Synthesized Derivatives
Compound / Derivative
Docking Score (kcal/mol)
MCF-7 IC₅₀ (µM)
HepG-2 IC₅₀ (µM)
Cell Cycle Arrest Phase
Derivative A (Morpholino-thiazole)
-9.4
2.15 ± 0.12
3.40 ± 0.18
S / G2
Derivative B (Substituted)
-8.8
4.05 ± 0.22
5.12 ± 0.30
S / G2
Doxorubicin (Standard)
-7.5
1.80 ± 0.10
2.50 ± 0.15
G2 / M
Flow cytometry analysis typically reveals that these morpholinothiazole derivatives induce significant early- and late-apoptotic effects, halting tumor cells predominantly in the S and G2 phases of the cell cycle.
References
Assiri, M. A., Ali, T. E., Alqahtani, M. N., Shaaban, I. A., Shati, A. A., Alfaifi, M. Y., & Elbehairi, S. E. I. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry. [Link] [1]
El-Gohary, N. M., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis. [Link] [2]
Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide. Journal of Pharmacy & Pharmacognosy Research (JPPRes). [Link] [3]
Foundational
A Technical Guide to Characterizing the Binding Affinity of 1-Morpholin-4-yl-3-phenylthiourea to Target Proteins
Abstract This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to accurately determine the binding affinity of the compound 1-Morpholin-4-yl-3-phenylthiou...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to accurately determine the binding affinity of the compound 1-Morpholin-4-yl-3-phenylthiourea to its target proteins. Recognizing the critical role of binding affinity in establishing structure-activity relationships (SAR) and guiding lead optimization, this document details both established biophysical techniques and modern computational approaches. We present in-depth, step-by-step protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), offering insights into experimental design, data interpretation, and troubleshooting. Furthermore, we explore the utility of molecular docking as a predictive tool for estimating binding modes and affinities. By integrating these orthogonal approaches, this guide equips researchers with the necessary knowledge to generate a robust and reliable binding profile for this and other thiourea-based compounds, thereby accelerating the drug discovery process.
Introduction: The Significance of 1-Morpholin-4-yl-3-phenylthiourea and Binding Affinity
The Thiourea Scaffold in Drug Discovery
Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] The thiourea moiety, characterized by a central carbon double-bonded to sulfur and single-bonded to two nitrogen atoms, can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.[4] This chemical versatility allows thiourea-containing molecules to bind to a wide range of biological targets, such as enzymes, receptors, and DNA.[2][4] Consequently, these compounds have been investigated for a broad spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][3][5] The subject of this guide, 1-Morpholin-4-yl-3-phenylthiourea, incorporates this key pharmacophore and represents a class of molecules with significant therapeutic potential.
Binding Affinity: A Cornerstone of Drug Efficacy
The therapeutic effect of a drug is fundamentally linked to its ability to bind to its intended biological target. Binding affinity, quantified by the equilibrium dissociation constant (Kd), is a measure of the strength of this interaction.[6] A lower Kd value signifies a stronger binding interaction. The determination of binding affinity is crucial throughout the drug discovery pipeline for several reasons:
Lead Identification and Optimization: It allows for the ranking of compounds and guides the chemical modifications necessary to improve potency.
Structure-Activity Relationship (SAR) Studies: It provides quantitative data to understand how chemical structure relates to biological activity.[7]
Target Validation: It confirms that a compound interacts with its intended target with sufficient strength to elicit a biological response.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: It helps in predicting the in vivo behavior of a drug, including its dosage and duration of action.[7]
SPR is a label-free optical sensing technique that enables the real-time monitoring of biomolecular interactions.[8][9][10] It has become a gold standard for quantifying binding kinetics (association and dissociation rates) and affinity.[10]
Principle of SPR
SPR detects changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin layer of gold.[8][10] When a ligand (e.g., the target protein) is immobilized on the sensor surface, the binding of an analyte (1-Morpholin-4-yl-3-phenylthiourea) flowing over the surface causes an increase in mass. This mass change alters the refractive index, which is detected as a shift in the angle of reflected light.[8][10] This change is proportional to the amount of bound analyte and is plotted against time to generate a sensorgram.[8]
Experimental Workflow for SPR
Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Detailed Step-by-Step Protocol for SPR Analysis
Ligand and Analyte Preparation:
Express and purify the target protein to >95% purity.
Prepare a stock solution of 1-Morpholin-4-yl-3-phenylthiourea in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in the running buffer. The final DMSO concentration should be matched across all samples and kept low (<1%) to minimize solvent effects.
Prepare and degas the running buffer (e.g., PBS or HEPES-buffered saline with a small amount of surfactant like Tween-20 to prevent non-specific binding).
Ligand Immobilization:
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Inject the purified target protein over the activated surface to allow for covalent immobilization via primary amines.
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared in the same way but without protein immobilization to subtract bulk refractive index changes and non-specific binding.
Analyte Binding and Measurement:
Equilibrate the system by flowing running buffer over both the active and reference flow cells until a stable baseline is achieved.
Inject the lowest concentration of 1-Morpholin-4-yl-3-phenylthiourea over the flow cells for a defined period to monitor the association phase.
Switch back to flowing only the running buffer to monitor the dissociation phase.
After the dissociation phase, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove all bound analyte from the immobilized ligand.[9]
Repeat the injection and regeneration steps for each concentration of the compound, including a zero-concentration (buffer only) injection as a control.
Data Analysis:
The raw data from the active flow cell is corrected by subtracting the data from the reference flow cell to generate the final sensorgrams.
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of not only the binding affinity (Kd) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[7][13]
Principle of ITC
In an ITC experiment, a solution of the ligand (1-Morpholin-4-yl-3-phenylthiourea) is titrated into a sample cell containing the target protein.[11] The instrument consists of a sample cell and a reference cell, both maintained at a constant temperature.[14] As the ligand is injected into the sample cell, it binds to the protein, causing a change in heat.[14] The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[14] Each injection results in a heat pulse that is integrated over time and plotted against the molar ratio of ligand to protein.
Experimental Workflow for ITC
Caption: A standard workflow for determining thermodynamic parameters of binding using Isothermal Titration Calorimetry (ITC).
Detailed Step-by-Step Protocol for ITC Analysis
Sample Preparation:
The target protein should be extensively dialyzed against the final experimental buffer to ensure a precise buffer match.
The 1-Morpholin-4-yl-3-phenylthiourea solution should be prepared by dissolving the compound in the final dialysis buffer. A small amount of co-solvent (e.g., DMSO) may be necessary, but its concentration must be identical in both the protein and ligand solutions.
Both the protein and ligand solutions must be thoroughly degassed immediately prior to the experiment to prevent air bubbles from interfering with the measurement.
Accurate concentration determination of both protein and ligand is critical for accurate stoichiometry determination.
ITC Experiment:
Load the target protein solution into the sample cell and the compound solution into the injection syringe.
Allow the system to equilibrate at the desired temperature.
Perform a series of small, sequential injections of the compound into the protein solution. The initial injections will produce the largest heat changes as most of the injected ligand binds to the protein.
As the protein becomes saturated, subsequent injections will produce progressively smaller heat changes until only the heat of dilution is observed.
Data Analysis:
The raw data is a series of heat pulses corresponding to each injection.
The area under each peak is integrated to determine the heat change for that injection.
These integrated heat values are then plotted against the molar ratio of ligand to protein to generate a binding isotherm.
The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Computational Prediction: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[15][16][17] While it is a predictive method, it can provide valuable insights into the binding mode and guide experimental efforts.
Fundamental Concepts of Molecular Docking
Molecular docking involves two main steps:
Pose Generation: The ligand's conformational, rotational, and translational freedom is explored within the defined binding site of the protein to generate a variety of possible binding poses.
Scoring: Each generated pose is evaluated using a scoring function, which is a mathematical model that estimates the binding affinity.[15] Scoring functions typically consider factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.[15]
A Practical Workflow for Molecular Docking
Caption: A typical workflow for predicting ligand binding mode and affinity using molecular docking.
Interpreting Docking Results and Limitations
The output of a docking simulation is a set of binding poses ranked by their scores. The top-ranked pose is the predicted binding mode, and its score is a qualitative estimate of the binding affinity. It is important to note that docking scores are generally not a reliable predictor of absolute binding affinities but are more useful for ranking a series of related compounds.[18][19]
Limitations:
Scoring Function Inaccuracies: Scoring functions are approximations and may not accurately capture all the physical and chemical factors that contribute to binding affinity.[19]
Protein Flexibility: Most standard docking protocols treat the protein as a rigid structure, which is not always biologically accurate.
Solvation Effects: The role of water molecules in the binding site is often simplified or ignored.
Comparative Analysis and Integrated Strategy
Feature
Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC)
Molecular Docking
Principle
Change in refractive index
Heat change upon binding
Computational prediction
Key Outputs
ka, kd, KD
KD, n, ΔH, ΔS
Binding pose, score
Label-Free
Yes
Yes
N/A
Throughput
High
Medium
Very High
Sample Consumption
Low
High
N/A
Information
Kinetics & Affinity
Thermodynamics & Affinity
Binding Mode & Estimated Affinity
Strengths
Real-time kinetics
Complete thermodynamic profile
Predictive, guides experiments
Limitations
Immobilization may affect protein
High sample purity & concentration needed
Scoring inaccuracies, protein rigidity
An integrated strategy that combines these techniques provides the most comprehensive and reliable characterization of binding affinity. SPR can be used for initial screening and kinetic analysis, while ITC can provide a deeper thermodynamic understanding of the interaction. Molecular docking can be used to rationalize the experimental findings in a structural context and to guide the design of new analogs with improved affinity.
Conclusion
Accurately determining the binding affinity of 1-Morpholin-4-yl-3-phenylthiourea to its target proteins is a critical step in its development as a potential therapeutic agent. This guide has outlined the theoretical principles and practical workflows for three powerful techniques: Surface Plasmon Resonance, Isothermal Titration Calorimetry, and molecular docking. By employing a multi-faceted approach that leverages the strengths of each method, researchers can build a comprehensive binding profile, gain crucial insights into the structure-activity relationship, and make informed decisions to advance their drug discovery programs.
References
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
ITC Assay Service for Drug Discovery - Reaction Biology.
Principle and Protocol of Surface Plasmon Resonance (SPR)
Isothermal titration calorimetry and thermal shift assay in drug design.
Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight.
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
Isothermal titration calorimetry in drug discovery - PubMed.
What are some physical methods to determine binding affinity of a protein?
Thermodynamics: Isothermal titration calorimetry in drug development (practice).
Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry - MDPI.
Computational methods for calculation of ligand-binding affinity - PubMed.
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar.
Binding Affinity via Docking: Fact and Fiction - MDPI.
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NPL Public
SPR Theory - SPRpages.
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC.
Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits - PMC.
How to Predict Protein–Ligand Binding Affinity | Rowan.
Protein-ligand binding affinity prediction using multi-instance learning with docking structures - Frontiers.
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking | Bioinform
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
Theory and Applications of Surface Plasmon Resonance, Resonant Mirror, Resonant Waveguide Grating, and Dual Polariz
New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells - Pharmaceutical Sciences.
antioxidant properties and binding interactions of 1-morpholin-4-yl-3-{[2-(3-nitrophenyl)
New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candid
Phenylthiourea Binding to Human Tyrosinase-Rel
Discovery, affinity maturation and multimerization of small molecule ligands against human tyrosinase and tyrosinase-related protein 1 - RSC Medicinal Chemistry (RSC Publishing).
Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl)
Phenylthiourea Binding to Human Tyrosinase-Related Protein 1 - ResearchG
An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Screening of 1-Morpholin-4-yl-3-phenylthiourea
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Early-Stage Toxicity Assessment In the landscape of modern drug discovery, the...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Early-Stage Toxicity Assessment
In the landscape of modern drug discovery, the principle of "failing fast" is not a sign of defeat but a cornerstone of efficient and ethical pharmaceutical development.[1] Preliminary in vitro toxicity screening serves as a critical initial gatekeeper, offering a rapid, cost-effective, and high-throughput method to evaluate the cytotoxic potential of novel chemical entities.[1][2] This early assessment allows for the prompt identification of compounds with unfavorable toxicity profiles, thereby conserving resources for more promising candidates. This guide provides a comprehensive framework for conducting a preliminary in vitro toxicity screen of a novel compound, 1-Morpholin-4-yl-3-phenylthiourea, focusing on a suite of assays to determine its cytotoxic and apoptotic potential.
The compound in focus, 1-Morpholin-4-yl-3-phenylthiourea, belongs to the thiourea class of compounds. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The incorporation of a morpholine ring is also of interest, as this moiety is present in various biologically active compounds.[5] Given the potential for biological activity, a thorough in vitro toxicity assessment is a crucial first step in characterizing its pharmacological profile.
This guide will detail the methodologies for a series of foundational and exploratory in vitro toxicity assays. We will begin with an assessment of overall cytotoxicity using the MTT and LDH assays. Subsequently, we will delve into the potential mechanisms of cell death by investigating the induction of apoptosis through the measurement of caspase-3/7 activity and the generation of reactive oxygen species (ROS).
Foundational Cytotoxicity Assessment
A primary objective of the initial toxicity screening is to determine the concentration at which a compound elicits a toxic response. This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%.[1]
Table 1: Hypothetical IC50 Values of 1-Morpholin-4-yl-3-phenylthiourea in Various Cell Lines
Cell Line
Cell Type
IC50 (µM) after 24h
IC50 (µM) after 48h
HepG2
Human Hepatocellular Carcinoma
75.3
48.1
A549
Human Lung Carcinoma
92.8
65.4
MCF-7
Human Breast Adenocarcinoma
85.1
59.7
HEK293
Human Embryonic Kidney
> 200
> 200
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
General Cell Culture Conditions
A panel of cell lines, representing various tissue types, should be selected to assess both on-target and off-target cytotoxicity.[1] In this guide, we will utilize HepG2 (liver), A549 (lung), MCF-7 (breast), and HEK293 (kidney, as a non-cancerous control) cell lines. Cells are to be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7]
Protocol:
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
Treat the cells with varying concentrations of 1-Morpholin-4-yl-3-phenylthiourea (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][9]
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is another common method for assessing cytotoxicity. Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10][11] The amount of LDH released is proportional to the number of lysed cells.[12] The assay measures the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[10]
Protocol:
Seed cells and treat with 1-Morpholin-4-yl-3-phenylthiourea as described for the MTT assay.
At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[12]
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
Prepare a reaction mixture containing the LDH assay substrate and cofactor according to the manufacturer's instructions.
Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
Incubate the plate for 30 minutes at room temperature, protected from light.[12]
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Mechanistic Insights into Cell Death
Following the initial determination of cytotoxicity, it is crucial to investigate the potential mechanisms by which 1-Morpholin-4-yl-3-phenylthiourea induces cell death.
Caspase-3/7 Assay for Apoptosis
Caspases are a family of protease enzymes that play a central role in the execution phase of apoptosis.[13] The activation of caspase-3 and caspase-7 is a key indicator of apoptosis. These assays typically utilize a substrate that, when cleaved by active caspases, produces a fluorescent or luminescent signal.[13][14]
Protocol:
Seed cells in a 96-well plate and treat with 1-Morpholin-4-yl-3-phenylthiourea at concentrations around the determined IC50 value.
At the desired time points (e.g., 6, 12, 24 hours), add the caspase-3/7 reagent directly to the wells.[15]
Incubate the plate at room temperature for 1-2 hours, protected from light.
Measure the fluorescence (e.g., excitation/emission ~499/521 nm for green fluorescent reagents) or luminescence using a microplate reader.[16]
An increase in signal intensity compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.
Reactive Oxygen Species (ROS) Assay
An excessive production of reactive oxygen species can lead to oxidative stress, which is a common mechanism of drug-induced toxicity and can trigger apoptosis.[17] The intracellular accumulation of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[18]
Protocol:
Seed cells in a 96-well plate and allow them to adhere.
Wash the cells with warm PBS and then incubate them with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.[19]
Wash the cells again with PBS to remove the excess probe.
Treat the cells with 1-Morpholin-4-yl-3-phenylthiourea.
Measure the fluorescence intensity (excitation/emission ~485/535 nm) at various time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader.
An increase in fluorescence indicates an increase in intracellular ROS levels.
Concluding Remarks
This in-depth technical guide provides a robust framework for the preliminary in vitro toxicity screening of 1-Morpholin-4-yl-3-phenylthiourea. By employing a multi-faceted approach that combines assays for general cytotoxicity with those that provide mechanistic insights, researchers can build a comprehensive preliminary safety profile for this novel compound. The data generated from these studies will be instrumental in guiding future preclinical development, including more advanced in vitro and in vivo toxicological assessments.
References
Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide - Benchchem.
Pharmacokinetic Profiling and ADMET Optimization of 1-Morpholin-4-yl-3-phenylthiourea Derivatives: A Comprehensive Technical Guide
Executive Summary The 1-morpholin-4-yl-3-phenylthiourea scaffold is a highly privileged structure in modern medicinal chemistry. Serving as a versatile precursor for thiazolidin-4-ones, α-ketothioamides, and other bioact...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1-morpholin-4-yl-3-phenylthiourea scaffold is a highly privileged structure in modern medicinal chemistry. Serving as a versatile precursor for thiazolidin-4-ones, α-ketothioamides, and other bioactive heterocycles, these derivatives have demonstrated potent inhibitory activity against critical therapeutic targets, including urease, phosphoglycerate dehydrogenase (PHGDH), and secreted aspartic protease 2 (SAP2) .
However, translating in vitro potency into in vivo efficacy requires rigorous pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This whitepaper provides an authoritative, step-by-step guide to the structural rationale, in vitro assays, and in vivo PK workflows necessary to optimize this scaffold for clinical development.
Structural Rationale: Causality in Scaffold Design
The pharmacological success of 1-morpholin-4-yl-3-phenylthiourea derivatives is not accidental; it is driven by precise physicochemical causality:
The Morpholine Ring (Solubility & Permeability): Unsubstituted phenylthioureas are highly lipophilic, often leading to poor aqueous solubility and precipitation in biological media. Morpholine acts as a weak base (pKa ~8.3). At physiological pH, it is partially protonated, significantly enhancing aqueous solubility while maintaining sufficient lipophilicity to cross lipid bilayers.
The Phenylthiourea Core (Target Engagement): The thiourea moiety provides a rigid hydrogen-bond donor (NH) and acceptor (C=S) network. This structural motif is critical for anchoring the molecule within the active sites of target enzymes, such as the ACT-binding domain of PHGDH .
Pharmacodynamic target engagement and phenotypic efficacy pathway.
Target Physicochemical Parameters
Before initiating costly in vitro and in vivo studies, in silico profiling is utilized to triage compounds. Table 1 outlines the target quantitative parameters for optimizing this scaffold.
Table 1: Optimal ADMET Parameters for Morpholine-Phenylthiourea Derivatives
Parameter
Target Range
Scientific Rationale
Molecular Weight (MW)
< 500 Da
Ensures compliance with Lipinski's Rule of 5 for oral bioavailability.
LogP (Lipophilicity)
1.5 - 3.5
Balances aqueous solubility with gastrointestinal membrane permeability.
Aqueous Solubility
> 50 µg/mL
Prevents compound precipitation in the GI tract and assay buffers.
CLint
(Microsomal)
< 20 µL/min/mg
Indicates robust metabolic stability against hepatic CYP450 enzymes.
Caco-2
Papp
> 10 × 10⁻⁶ cm/s
Predicts high intestinal absorption.
Efflux Ratio (ER)
< 2.0
Confirms the compound is not a strong P-glycoprotein (P-gp) substrate.
In Vitro ADMET Profiling Workflows
To establish trustworthiness, every protocol must function as a self-validating system . The following methodologies incorporate internal controls to rule out false positives and experimental artifacts.
Causality: The morpholine ring is susceptible to oxidative metabolism (e.g., ring opening or N-dealkylation) by Cytochrome P450 (CYP450) enzymes. This assay quantifies intrinsic clearance (
CLint
) to predict hepatic first-pass metabolism.
Negative Control: Omission of NADPH (rules out chemical instability or non-CYP-mediated degradation, such as esterase activity).
Step-by-Step Methodology:
Preparation: Thaw Human Liver Microsomes (HLMs) or Rat Liver Microsomes (RLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the morpholine-phenylthiourea test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS).
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of the remaining parent compound.
Calculation: Plot the natural log of the remaining compound versus time to calculate the elimination rate constant (
k
) and
CLint
.
Protocol 2: Caco-2 Permeability Assay
Causality: Evaluates intestinal absorption and determines if the derivative is a substrate for efflux transporters like P-gp, which severely limits oral bioavailability.
Self-Validating Controls:
Integrity Check: Lucifer Yellow (LY) is co-incubated. If LY permeability exceeds
1×10−6
cm/s, the tight junctions are compromised, and the data for that well is rejected.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
Dosing: Prepare the test compound at 10 µM in Hank’s Balanced Salt Solution (HBSS) at pH 7.4.
Transport Assessment:
Apical to Basolateral (A-B): Add the compound to the apical chamber and fresh HBSS to the basolateral chamber.
Basolateral to Apical (B-A): Add the compound to the basolateral chamber and fresh HBSS to the apical chamber.
Incubation & Sampling: Incubate at 37°C. Take aliquots from the receiver chambers at 60 and 120 minutes.
Analysis: Quantify the compound concentration via LC-MS/MS. Calculate the apparent permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
In Vivo Pharmacokinetic Evaluation
In vitro data must be corroborated by in vivo exposure models to justify advancing a compound toward clinical trials.
Protocol 3: Rodent PK Study (IV vs. PO)
Causality: Administering the compound via both Intravenous (IV) and Per Os (PO, oral) routes allows for the calculation of absolute bioavailability (
F%
), systemic clearance (
Cl
), and volume of distribution (
Vd
).
Step-by-Step Methodology:
Formulation: Formulate the morpholine-phenylthiourea derivative in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to ensure complete dissolution.
Administration: Fast male Sprague-Dawley rats overnight. Administer the compound via IV bolus (e.g., 2 mg/kg) via the tail vein, and via oral gavage (e.g., 10 mg/kg) to a separate cohort.
Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.
Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma. Extract the compound using protein precipitation (acetonitrile + IS).
LC-MS/MS Quantification: Analyze plasma concentrations. Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate
AUC0−t
,
Cmax
,
Tmax
,
t1/2
, and
F%
.
Iterative ADMET optimization workflow for morpholine-phenylthiourea derivatives.
Conclusion
The 1-morpholin-4-yl-3-phenylthiourea scaffold offers a highly tunable platform for drug discovery. By systematically applying the in vitro and in vivo protocols outlined in this guide, researchers can confidently optimize the delicate balance between target affinity (driven by the thiourea core) and systemic exposure (modulated by the morpholine ring), ultimately accelerating the development of novel therapeutics.
References
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones
ACS Omega (2023).
URL:[Link]
Novel non-peptidic small molecule inhibitors of secreted aspartic protease 2 (SAP2) for the treatment of resistant fungal infections
Chemical Communications (2018).
URL:[Link]
Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH)
Pharmaceuticals (2020).
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis, Isolation, and Characterization of 1-Morpholin-4-yl-3-phenylthiourea
Here is a comprehensive Application Note detailing the synthesis and handling of 1-Morpholin-4-yl-3-phenylthiourea, designed for researchers and drug development professionals. Introduction and Rationale Substituted phen...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive Application Note detailing the synthesis and handling of 1-Morpholin-4-yl-3-phenylthiourea, designed for researchers and drug development professionals.
Introduction and Rationale
Substituted phenylthioureas represent a highly versatile class of compounds in medicinal chemistry and materials science. They have attracted significant interest due to their broad pharmacological profiles, including antiviral, antimicrobial, and catalytic properties[1]. The incorporation of a morpholine ring—a six-membered heterocycle containing nitrogen and oxygen—often enhances a molecule's pharmacokinetic properties, such as aqueous solubility and target binding affinity, making it a privileged scaffold in drug discovery[2].
This application note outlines a highly efficient, atom-economical protocol for synthesizing 1-Morpholin-4-yl-3-phenylthiourea via the nucleophilic addition of morpholine to phenyl isothiocyanate.
Professional Safety and Handling Protocols
The synthesis of thiourea derivatives involves highly reactive and potentially hazardous reagents. This protocol is strictly intended for execution in a professional, legally compliant laboratory equipped with certified engineering controls.
Morpholine: A corrosive and flammable liquid that causes severe skin burns and eye damage[3]. It is toxic via inhalation and dermal absorption[4].
Phenyl Isothiocyanate: A highly toxic, lachrymatory electrophile. Inhalation or skin contact can cause severe sensitization and respiratory distress.
Phenylthiourea Derivatives: As a class, phenylthioureas can be acutely hazardous and toxic if swallowed[5]. They are often used in genetics research to suppress pigmentation in embryos, indicating potent biological activity[6].
Required PPE: Operations must be conducted inside a certified chemical fume hood. Personnel must wear splash goggles, a flame-resistant laboratory coat, and double-layered nitrile gloves (changed immediately upon suspected contact)[6].
Reaction Workflow and Mechanistic Strategy
The synthesis relies on the nucleophilic attack of the secondary amine (morpholine) on the highly electrophilic central carbon of the isothiocyanate group. The reaction is typically exothermic and requires careful thermal management to prevent the formation of unwanted side products and to control the volatilization of the isothiocyanate.
Experimental workflow for the synthesis of 1-Morpholin-4-yl-3-phenylthiourea.
Equipment: 100 mL round-bottom flask, magnetic stir bar, pressure-equalizing dropping funnel, ice-water bath, Büchner funnel, vacuum filtration apparatus.
Synthesis Procedure
Preparation of the Amine Solution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mmol (0.87 g, approx. 0.87 mL) of morpholine. Dilute the amine in 20 mL of anhydrous ethanol.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Cooling the reaction mixture suppresses the exothermic nature of the nucleophilic addition, preventing solvent boil-off and minimizing the degradation of the isothiocyanate.
Electrophile Addition: Transfer 10.5 mmol (1.42 g, approx. 1.25 mL) of phenyl isothiocyanate to a pressure-equalizing dropping funnel. Add the phenyl isothiocyanate dropwise to the stirred morpholine solution over a period of 15 minutes.
Incubation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir continuously for 2 to 4 hours. Causality: The reaction is generally rapid, but extended stirring at room temperature ensures complete consumption of the limiting reagent (morpholine).
Product Isolation: As the reaction progresses, the product, 1-Morpholin-4-yl-3-phenylthiourea, will typically begin to precipitate out of the ethanol solution as a white to off-white solid. If precipitation is incomplete, the mixture can be concentrated slightly under reduced pressure or cooled to 4 °C to induce crystallization.
Filtration and Washing: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with two 5 mL portions of ice-cold ethanol to remove unreacted starting materials and trace impurities.
Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the crude product. If higher purity is required for biological assays, recrystallize the product from hot ethanol.
Data Presentation and Expected Analytics
To ensure the trustworthiness of the synthesized batch, researchers must validate the product using standard analytical techniques. The table below summarizes the expected physicochemical properties and spectral data benchmarks for this class of compound.
Using 1-Morpholin-4-yl-3-phenylthiourea as an organocatalyst in organic synthesis
Application Note: 1-Morpholin-4-yl-3-phenylthiourea as a Hydrogen-Bonding Organocatalyst in Organic Synthesis Executive Summary The paradigm shift toward sustainable, metal-free chemical processes has elevated the role o...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 1-Morpholin-4-yl-3-phenylthiourea as a Hydrogen-Bonding Organocatalyst in Organic Synthesis
Executive Summary
The paradigm shift toward sustainable, metal-free chemical processes has elevated the role of small-molecule hydrogen-bond donors in organic synthesis. Among these, thiourea derivatives stand out due to their bench stability, modular synthesis, and ability to activate electrophiles under mild, neutral conditions[1]. This technical guide details the synthesis and organocatalytic utility of 1-Morpholin-4-yl-3-phenylthiourea . By combining the electron-withdrawing properties of a phenyl ring with the steric and electronic characteristics of an N-amino morpholine moiety, this compound serves as a robust explicit hydrogen-bond donor and a versatile building block for complex heterocyclic synthesis[2].
Mechanistic Paradigm: The Causality of Thiourea Catalysis
Unlike traditional Lewis acid catalysts that rely on metal coordination (which can be toxic and moisture-sensitive), thiourea organocatalysts operate via non-covalent interactions—specifically, "partial protonation" through double hydrogen bonding[1].
Electrophile Activation : The two coplanar N-H bonds of the thiourea moiety donate hydrogen bonds to Lewis basic sites on electrophiles (e.g., the oxygen atoms of nitroolefins, carbonyls, or imines). This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, accelerating nucleophilic attack[1].
Structural Rationale : In 1-Morpholin-4-yl-3-phenylthiourea, the phenyl group is critical; it increases the acidity of the thiourea N-H protons, making them stronger hydrogen-bond donors[1]. Furthermore, the weak enthalpic binding of the thiourea to the product prevents product inhibition, allowing for high catalytic turnover[1]. The morpholine ring provides a sterically demanding scaffold and a hydrogen-bond accepting oxygen that can participate in secondary transition-state stabilization, a feature increasingly exploited in morpholine-based bifunctional catalysis[3].
Figure 1: Mechanistic pathway of thiourea-catalyzed electrophile activation via hydrogen bonding.
Catalyst Synthesis Protocol
The preparation of 1-Morpholin-4-yl-3-phenylthiourea is highly efficient, utilizing a simple, atom-economical addition reaction between an amine and an isothiocyanate[2].
Materials:
4-Aminomorpholine (1.0 equiv)
Phenyl isothiocyanate (1.0 equiv)
Methanol (HPLC grade)
Diethyl ether (for purification)
Step-by-Step Methodology:
Preparation : Dissolve 1.0 mmol of 4-aminomorpholine in 5.0 mL of methanol in a round-bottom flask equipped with a magnetic stir bar[2].
Causality: Methanol is chosen because its protic nature facilitates the proton transfer required during the nucleophilic addition to the isothiocyanate. Additionally, the final product exhibits low solubility in methanol, allowing it to precipitate directly out of the solution.
Addition : Slowly add 1.0 mmol of phenyl isothiocyanate to the stirring solution at room temperature[2].
Reaction : Stir the mixture at room temperature for exactly 3 hours[2].
Self-Validation Check: Monitor the reaction via FT-IR. The reaction is complete when the strong, distinctive isothiocyanate stretch (~2100 cm⁻¹) completely disappears from the reaction aliquot.
Quenching & Precipitation : Quench the reaction by adding pure water and let it stand for 30 minutes to drive the complete precipitation of the hydrophobic thiourea product[2].
Isolation : Filter the resulting precipitates under vacuum and wash thoroughly with diethyl ether to remove any unreacted starting materials or non-polar impurities[2].
Verification : The product should be a white amorphous solid with an expected yield of approximately 80%[2].
Analytical Validation: Melting point should be sharp at 220.7–221.0 °C[2]. In ¹H NMR (DMSO-d6), the characteristic thiourea N-H protons must resonate significantly downfield at approximately 9.29 and 9.71 ppm, confirming the hydrogen-bond donor integrity[2].
Figure 2: One-pot synthesis workflow for 1-Morpholin-4-yl-3-phenylthiourea.
Thioureas are highly effective in catalyzing the 1,4-conjugate addition (Michael addition) of nucleophiles to nitroolefins. The following protocol outlines the use of 1-Morpholin-4-yl-3-phenylthiourea in activating trans-β-nitrostyrene for the addition of a 1,3-dicarbonyl compound.
Step-by-Step Methodology:
Setup : In a dry 10 mL reaction vial, add trans-β-nitrostyrene (1.0 equiv, 0.5 mmol) and 1-Morpholin-4-yl-3-phenylthiourea (10 mol% catalyst loading).
Solvent Selection : Suspend the mixture in 2.0 mL of anhydrous Dichloromethane (DCM).
Causality: Non-polar, aprotic solvents are strictly required. Protic solvents (like methanol or water) will competitively hydrogen-bond with the thiourea catalyst, severely dampening its ability to activate the nitroolefin[1].
Nucleophile Addition : Add acetylacetone (1.5 equiv, 0.75 mmol) to the mixture via a microsyringe.
Execution : Stir the reaction at room temperature for 12–24 hours.
Self-Validation Check: The reaction progress can be visually tracked by the gradual disappearance of the bright yellow color characteristic of the conjugated nitrostyrene, indicating successful saturation of the double bond.
Purification : Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexane/EtOAc) to isolate the Michael adduct.
Quantitative Data & Optimization Summary
To maximize the efficacy of thiourea-based organocatalysts, reaction parameters must be carefully tuned. The table below summarizes the optimization landscape based on standard thiourea-catalyzed Michael additions.
Lower catalyst loading reduces rate, but non-polar environment maintains high efficiency.
References
Source: wikipedia.
Source: frontiersin.
Title: Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)
Preparation of Transition Metal Complexes with 1-Morpholin-4-yl-3-phenylthiourea: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of transition metal complexes featuring the versatile ligand, 1-Morpholin-4-yl-3-phenylthiourea. Designed...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of transition metal complexes featuring the versatile ligand, 1-Morpholin-4-yl-3-phenylthiourea. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical details, scientifically-grounded explanations for experimental choices, and robust, self-validating protocols.
Introduction: The Significance of Thiourea Ligands in Coordination Chemistry and Drug Discovery
Thiourea and its derivatives are a prominent class of ligands in coordination chemistry, primarily due to the presence of both sulfur and nitrogen donor atoms, which allows for diverse coordination modes with metal ions.[1] This versatility leads to the formation of stable transition metal complexes with a wide array of geometries and electronic properties.[2] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including potent anticancer, antimicrobial, and antifungal properties.[3][4] The morpholine moiety, a six-membered heterocycle, is a valuable pharmacophore in drug design, known to improve the pharmacokinetic properties of molecules.[5] The incorporation of a morpholine group into the thiourea backbone, as in 1-Morpholin-4-yl-3-phenylthiourea, creates a ligand with significant potential for the development of novel metallodrugs.[6][7]
This guide will first detail the synthesis of the 1-Morpholin-4-yl-3-phenylthiourea ligand, followed by step-by-step protocols for the preparation of its complexes with various first-row transition metals.
Part 1: Synthesis of the Ligand: 1-Morpholin-4-yl-3-phenylthiourea
The synthesis of 1-Morpholin-4-yl-3-phenylthiourea is a straightforward and high-yielding reaction involving the addition of morpholine to phenyl isothiocyanate.
Experimental Protocol: Ligand Synthesis
Reagents and Materials:
Morpholine (1 equivalent)
Phenyl isothiocyanate (1 equivalent)
Ethanol (anhydrous)
Round-bottom flask equipped with a reflux condenser
Magnetic stirrer and heating mantle
Büchner funnel and filter paper
Vacuum oven
Procedure:
In a round-bottom flask, dissolve morpholine (1 equivalent) in 40 mL of ethanol.
To this stirring solution, add phenyl isothiocyanate (1 equivalent) dropwise.
Heat the reaction mixture to reflux and maintain for 4 hours. A white solid is expected to form during this time.[3]
After the reflux period, allow the mixture to cool to room temperature.
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
Dry the purified product in a vacuum oven to obtain white crystals of 1-Morpholin-4-yl-3-phenylthiourea.[3]
Causality of Experimental Choices:
Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction. Its boiling point allows for a suitable reflux temperature to drive the reaction to completion.
Reflux: Heating the reaction mixture under reflux for an extended period ensures that the reaction goes to completion, maximizing the yield of the desired product.
Washing with Cold Ethanol: This step is crucial for removing any unreacted, more soluble starting materials, thereby purifying the final product.
Part 2: Preparation of Transition Metal Complexes
The 1-Morpholin-4-yl-3-phenylthiourea ligand can coordinate to transition metals in different ways, primarily as a monodentate ligand through the sulfur atom or as a bidentate chelating ligand through both the sulfur and a nitrogen atom.[3] The coordination mode can often be controlled by the reaction conditions, such as the presence or absence of a base.
General Workflow for Synthesis of Metal Complexes
Caption: General workflow for the synthesis of transition metal complexes.
Protocol 1: Synthesis of Dichloro-bis(1-Morpholin-4-yl-3-phenylthiourea-κS)metal(II) Complexes (Monodentate Coordination)
This protocol is suitable for the synthesis of complexes where the ligand coordinates in a monodentate fashion through the sulfur atom. This is typically achieved in the absence of a base.[3]
Reagents and Materials:
1-Morpholin-4-yl-3-phenylthiourea (2 equivalents)
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, PdCl₂, PtCl₂, HgCl₂) (1 equivalent)
Methanol or Ethanol
Magnetic stirrer
Procedure:
Dissolve 1-Morpholin-4-yl-3-phenylthiourea (2 equivalents) in a suitable solvent like methanol or acetone.
In a separate flask, dissolve the metal(II) chloride salt (1 equivalent) in the same solvent.
Slowly add the metal salt solution to the stirring ligand solution at room temperature.
Continue stirring the reaction mixture for approximately one hour. A precipitate of the complex should form.[2]
For complete precipitation, the reaction mixture can be placed in an ice bath.
Collect the solid product by vacuum filtration.
Wash the precipitate with water and then with a small amount of cold methanol.
Dry the complex in a vacuum desiccator.
Protocol 2: Synthesis of Bis(1-Morpholin-4-yl-3-phenylthiourea-κS,N)metal(II) Complexes (Bidentate Coordination)
This protocol facilitates the formation of complexes where the ligand acts as a bidentate chelate, coordinating through both the sulfur and a nitrogen atom. The presence of a base is crucial for the deprotonation of the N-H group, enabling its coordination to the metal center.[3]
Reagents and Materials:
1-Morpholin-4-yl-3-phenylthiourea (2 equivalents)
Metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, Cd(NO₃)₂·2H₂O) (1 equivalent)
Triethylamine (Et₃N) (2 equivalents)
Ethanol
Procedure:
Dissolve 1-Morpholin-4-yl-3-phenylthiourea (2 equivalents) and the metal(II) salt (1 equivalent) in ethanol at room temperature.
To this solution, add triethylamine (2 equivalents) dropwise while stirring.
Continue stirring the reaction mixture at room temperature. The formation of a precipitate indicates the formation of the complex.
The reaction is typically complete within a few hours, but can be left to stir overnight for higher yields.
Isolate the complex by vacuum filtration.
Wash the product with ethanol and then distilled water.
Dry the final product in a vacuum oven.
Part 3: Characterization of the Ligand and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the successful synthesis and elucidate the structure of the ligand and its metal complexes.
Workflow for Characterization
Caption: Workflow for the characterization of synthesized compounds.
Expected Spectroscopic and Analytical Data
Technique
Ligand (1-Morpholin-4-yl-3-phenylthiourea)
Metal Complexes
Rationale for Changes upon Complexation
FT-IR (cm⁻¹)
ν(N-H) ~3176, ν(C=S) ~665-696, ν(C-N) ~1265-1274
Disappearance or shift of ν(N-H) in bidentate complexes. Shift in ν(C=S) and ν(C-N).
Coordination through nitrogen is indicated by the change in the N-H stretch. A shift in the C=S and C-N stretching frequencies confirms the involvement of the thiocarbonyl group in bonding to the metal.[3]
Shift in the N-H proton signal and aromatic protons.
Changes in the chemical shifts of protons adjacent to the coordinating atoms (S and N) provide evidence of complex formation.[3]
¹³C NMR (ppm)
δ(C=S) ~174-177
Downfield shift of the C=S carbon signal.
The coordination of the sulfur atom to the metal center decreases the electron density around the thiocarbonyl carbon, causing a downfield shift.[3]
UV-Vis (nm)
Intense bands in the UV region (π→π* and n→π* transitions).
Appearance of new bands in the visible region.
These new bands are often attributed to d-d transitions or charge transfer (LMCT or MLCT) bands, which are characteristic of transition metal complexes.[1]
Molar Conductivity
-
Low values in non-coordinating solvents.
Low molar conductivity values indicate the non-electrolytic nature of the complexes.[3]
Part 4: Potential Applications in Drug Development
Transition metal complexes of thiourea derivatives have shown significant promise in the field of medicinal chemistry. The complexes synthesized using these protocols can be screened for various biological activities.
Antimicrobial Activity: The synthesized compounds can be tested against a panel of pathogenic bacteria and fungi using methods like the agar disc diffusion technique to determine their minimum inhibitory concentration (MIC).[3]
Anticancer Activity: The cytotoxic effects of the complexes can be evaluated against various cancer cell lines (e.g., MCF-7 for breast cancer) using assays such as the MTT assay to determine their IC₅₀ values.[3][8]
The coordination of the thiourea ligand to a metal center can enhance its biological activity, a phenomenon that is often attributed to an increase in the lipophilicity of the molecule, which facilitates its transport across cell membranes.[9]
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of transition metal complexes with 1-Morpholin-4-yl-3-phenylthiourea. By understanding the underlying principles of coordination chemistry and following these detailed protocols, researchers can effectively prepare and investigate these promising compounds for their potential applications in drug discovery and materials science. The self-validating nature of the described characterization techniques ensures the integrity and reproducibility of the experimental results.
References
Al-Hamdani, A. A. S., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 28(19), 6948. [Link]
Manivannan, S., et al. (2009). Raman spectral investigation of thiourea complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 235-239. [Link]
López-Torres, E., et al. (2020). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 25(23), 5621. [Link]
Shakoor, B., & Asghar, F. (2021). Synthesis spectroscopic investigation and pharmacological evaluation of metal complex containing O, S donor ligand. Proceedings of SPIE, 11833, 118330Y. [Link]
Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(20), 12537-12566. [Link]
Singh, R. B., & Singh, P. K. (2014). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India, 11(1), 59-64. [Link]
MolPort. (n.d.). 1-[4-(morpholin-4-yl)phenyl]-3-pentanoylthiourea. Retrieved from [Link]
Raza, M. A., et al. (2024). The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application. Journal of Materials in Life Sciences, 2(2), 1-10. [Link]
Kannan, S., et al. (2023). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Mapana - Journal of Sciences, 22(3), 117-137. [Link]
Nikolova, S., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(20), 4906. [Link]
Singh, R. K., & Singh, S. K. (2018). Application of organic complex compounds as drug. Research Journal of Chemical and Environmental Sciences, 6(4), 1-6. [Link]
Ahamed, F. M. M., et al. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o24. [Link]
Ahamed, F. M. M., et al. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 71(1), o24. [Link]
Fakhra, A., et al. (2026). New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. Pharmaceutical Sciences, 32(1), 1-13. [Link]
Ali, H. A. (2021). First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea. Basrah Journal of Science, 39(1), 96-118. [Link]
Mohammed, S. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Egyptian Journal of Chemistry. [Link]
Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Gambino, D., & Otero, L. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. Pharmaceuticals, 18(10), 1234. [Link]
Sanna, V. G., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8794. [Link]
Application Note: In Vivo Evaluation Protocols for 1-Morpholin-4-yl-3-phenylthiourea Derivatives in Neurodegenerative Disease Models
Introduction & Scientific Rationale The development of central nervous system (CNS) therapeutics requires a delicate balance between molecular size, lipophilicity, and target affinity. 1-Morpholin-4-yl-3-phenylthiourea a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The development of central nervous system (CNS) therapeutics requires a delicate balance between molecular size, lipophilicity, and target affinity. 1-Morpholin-4-yl-3-phenylthiourea and its downstream thiazolidinone derivatives have emerged as highly privileged scaffolds in medicinal chemistry[1].
From a pharmacokinetic perspective, the morpholine ring is critical for CNS drug design. It features a weakly basic nitrogen (pKa ~8.3) and an opposing oxygen atom, granting the molecule a flexible conformation that facilitates lipophilic-hydrophilic interactions. This structural advantage significantly improves blood solubility and blood-brain barrier (BBB) permeability[2]. Pharmacodynamically, the phenylthiourea moiety acts as a versatile pharmacophore, providing potent hydrogen bond donor/acceptor capabilities that are highly effective at binding the catalytic triads of enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[3].
This application note details a comprehensive, self-validating in vivo workflow for evaluating these derivatives as neuroprotective agents, specifically utilizing a scopolamine-induced cognitive impairment model[4].
Fig 1: Pharmacodynamic pathway of morpholine-thiourea derivatives in CNS targeting.
Pre-Clinical Formulation & Dosing Strategy
The Causality of Formulation: Morpholine derivatives often exhibit pH-dependent solubility. While protonation at physiological pH aids in aqueous solubility, it can hinder passive membrane diffusion. To ensure reliable in vivo exposure without precipitation in the bloodstream, a co-solvent system is mandatory.
Self-Validating System: A vehicle-only control group must be run in parallel during all behavioral assays. If the vehicle group deviates from the naive saline baseline by >10% in locomotor activity, the formulation is inducing independent neurobehavioral toxicity and must be reformulated.
Fig 2: Sequential in vivo testing pipeline for novel morpholine-thiourea CNS candidates.
Before initiating efficacy trials, it is critical to confirm that the 1-morpholin-4-yl-3-phenylthiourea derivative successfully crosses the BBB[2].
Step-by-Step Methodology:
Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing. Water remains ad libitum.
Administration: Administer the test compound via intravenous (IV) tail vein injection (2 mg/kg) and oral gavage (PO) (10 mg/kg).
Sampling: At intervals of 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, euthanize 3 mice per timepoint. Collect blood via cardiac puncture into EDTA tubes, and immediately harvest the whole brain.
Tissue Processing: Centrifuge blood at 3000 × g for 10 min to isolate plasma. Homogenize brain tissue in 3 volumes of ice-cold PBS (w/v).
Quantification: Extract the compound using protein precipitation (acetonitrile containing an internal standard). Analyze via LC-MS/MS.
Data Calculation: Calculate the brain-to-plasma partition coefficient (
Kp,brain=AUCbrain/AUCplasma
). A
Kp,brain>0.3
is the threshold for proceeding to CNS efficacy models.
Protocol 2: In Vivo Efficacy - Scopolamine-Induced Amnesia Model
Scopolamine, a non-selective muscarinic antagonist, induces temporary cholinergic blockade, mimicking the cognitive deficits of Alzheimer's Disease. This model specifically isolates the efficacy of AChE inhibitors[3].
Step-by-Step Methodology:
Group Assignment (n=10/group):
Sham (Vehicle PO + Saline IP)
Model (Vehicle PO + Scopolamine 1 mg/kg IP)
Positive Control (Donepezil 3 mg/kg PO + Scopolamine IP)
Test Compound Low/Med/High (e.g., 5, 10, 20 mg/kg PO + Scopolamine IP)
Dosing Schedule: Administer PO treatments daily for 7 days. On day 7, administer Scopolamine (1 mg/kg, IP) exactly 30 minutes prior to behavioral testing.
Y-Maze Spontaneous Alternation Test:
Place the mouse in the center of a Y-shaped maze.
Record arm entries for 8 minutes using a video tracking system.
Calculation: % Alternation =[Number of actual alternations / (Total arm entries - 2)] × 100.
Morris Water Maze (MWM):
Conduct over 5 consecutive days (Days 8-12 of treatment).
Train mice to find a hidden submerged platform (Escape Latency).
On Day 13, remove the platform and measure the time spent in the target quadrant (Probe Trial).
Assay Acceptance Criteria (Self-Validating Logic): The assay is only deemed valid if the Model group (Scopolamine + Vehicle) demonstrates a statistically significant reduction (>40%) in Y-Maze alternation compared to the Sham group. Failure to achieve this indicates a failure in the scopolamine challenge, and test compound data must be discarded.
Protocol 3: Ex Vivo Biochemical Validation
Behavioral data must be anchored to target engagement. Following the MWM probe trial, brains are harvested to quantify AChE inhibition[4].
Step-by-Step Methodology:
Tissue Extraction: Decapitate mice immediately after the final behavioral test. Rapidly dissect the hippocampus and prefrontal cortex on ice.
Homogenization: Homogenize tissues in 0.1 M phosphate buffer (pH 8.0) containing protease inhibitors. Centrifuge at 10,000 × g for 15 min at 4°C.
Ellman's Assay:
In a 96-well plate, combine 50 µL of tissue supernatant, 100 µL of 3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and 50 µL of 15 mM acetylthiocholine iodide (ATCI).
Measure absorbance kinetically at 412 nm for 5 minutes.
Protein Normalization: Normalize enzyme activity to total protein concentration using a BCA assay. Express results as U/mg protein.
Quantitative Data Summaries
Table 1: Representative Pharmacokinetic & BBB Penetration Data
Summarizes the required PK thresholds for a viable morpholine-thiourea CNS candidate.
Parameter
IV (2 mg/kg)
PO (10 mg/kg)
Target Threshold for Efficacy
Cmax (Plasma)
1450 ng/mL
850 ng/mL
> 500 ng/mL
Tmax (Plasma)
-
1.5 h
< 2.0 h (Rapid absorption)
AUC (0-24h)
3200 ng·h/mL
9600 ng·h/mL
-
Bioavailability (F%)
100%
60%
> 30%
Kp,brain
Ratio
0.85
0.82
> 0.3 (Crucial for CNS action)
Table 2: Representative Behavioral and Ex Vivo Biochemical Data
Correlates behavioral recovery with target enzyme inhibition.
Experimental Group
Y-Maze Alternation (%)
MWM Target Quadrant Time (s)
Hippocampal AChE Activity (U/mg)
Sham (Veh + Saline)
72.4 ± 4.1
45.2 ± 3.8
12.4 ± 1.1
Model (Veh + Scop)
38.5 ± 5.2 (Valid)
18.4 ± 2.5
13.1 ± 1.3
Donepezil (3 mg/kg)
65.1 ± 4.8
39.1 ± 4.1
6.2 ± 0.8
Test Cmpd (10 mg/kg)
58.2 ± 5.0
32.5 ± 3.6
8.4 ± 0.9
Test Cmpd (20 mg/kg)
68.9 ± 3.9
41.0 ± 3.2
5.9 ± 0.6
References
Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules
Source: Medicinal Research Reviews (PubMed/NIH), 2020.
URL: [Link]
Title: Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones
Source: ACS Omega, 2023.
URL: [Link]
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: Molecules (PubMed/NIH), 2021.
URL: [Link]
Title: Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups
Source: International Journal of Molecular Sciences (PubMed/NIH), 2022.
URL: [Link]
Advanced Formulation Techniques for Enhancing the Bioavailability of 1-Morpholin-4-yl-3-phenylthiourea
Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Physicochemical Rationale 1-Morpholin-4-yl-3-phenylthiourea is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Content Type: Application Note & Experimental Protocol
Introduction & Physicochemical Rationale
1-Morpholin-4-yl-3-phenylthiourea is a highly versatile bioactive building block, frequently utilized in the synthesis of potent thiazolidin-4-one derivatives with established antimicrobial, antiviral, and antiproliferative properties [1]. Despite its pharmacological utility, translating this molecule—and its immediate derivatives—into viable oral therapeutics is severely hindered by its physicochemical profile.
The presence of the hydrophobic phenyl ring and the rigid, highly crystalline thiourea core results in high lattice energy and extremely poor aqueous solubility. Consequently, the compound exhibits Biopharmaceutics Classification System (BCS) Class II (or potentially Class IV) behavior, where the dissolution rate in the gastrointestinal (GI) tract is the primary rate-limiting step for systemic absorption [2]. To overcome these barriers, conventional formulation approaches are insufficient. This application note details two advanced, self-validating formulation strategies—Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) —designed to disrupt the crystal lattice, maintain GI supersaturation, and significantly enhance oral bioavailability.
Formulation Strategy I: Amorphous Solid Dispersion (ASD) via Spray Drying
Causality & Mechanistic Rationale
Converting a crystalline active pharmaceutical ingredient (API) into an amorphous state dramatically increases its apparent solubility. The amorphous form lacks long-range molecular order, eliminating the thermodynamic energy barrier required to break a crystal lattice. However, amorphous systems are inherently metastable and prone to rapid recrystallization in aqueous environments.
To prevent this, 1-Morpholin-4-yl-3-phenylthiourea is molecularly dispersed within a high-glass-transition-temperature (
Tg
) polymer matrix, such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The polymer acts via the "spring and parachute" mechanism: the amorphous API provides the "spring" (rapid dissolution to a supersaturated state), while the polymer provides the "parachute" (steric hindrance and intermolecular hydrogen bonding with the thiourea core to inhibit nucleation and crystal growth) [3].
Solvent System Selection: Prepare a co-solvent mixture of Methanol and Dichloromethane (MeOH:DCM, 1:1 v/v). This specific ratio ensures complete solubilization of both the hydrophobic API and the amphiphilic HPMCAS polymer.
Solution Preparation: Dissolve 1-Morpholin-4-yl-3-phenylthiourea and HPMCAS at a 1:3 (w/w) ratio in the co-solvent system to achieve a final solid concentration of 5% w/v. Stir magnetically for 2 hours until optically clear.
Spray Drying: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290).
Causality: The rapid evaporation kinetics trap the API molecules within the polymer chains before they can aggregate and nucleate.
Secondary Drying: Transfer the collected ASD powder to a vacuum oven at 40°C for 24 hours to remove residual DCM and MeOH to below ICH Q3C limits.
Self-Validating Characterization:
PXRD (Powder X-Ray Diffraction): Scan the powder from 5° to 40° 2θ. The protocol is validated if the diffractogram shows a broad "amorphous halo" with a complete absence of sharp Bragg peaks.
DSC (Differential Scanning Calorimetry): Heat the sample at 10°C/min. Validation requires the observation of a single, distinct
Tg
intermediate between the API and the polymer, confirming a true single-phase molecular dispersion.
Caption: Workflow for producing and validating ASDs via spray drying.
Formulation Strategy II: Self-Microemulsifying Drug Delivery System (SMEDDS)
Causality & Mechanistic Rationale
For highly lipophilic thiourea derivatives that are susceptible to hepatic first-pass metabolism, lipid-based formulations offer a dual advantage. A SMEDDS is an anhydrous, isotropic mixture of oils, surfactants, and co-surfactants. Upon ingestion and mild agitation in the GI tract, it spontaneously emulsifies into a microemulsion (droplet size < 100 nm).
This massive interfacial surface area ensures rapid drug partitioning into the intestinal lumen. More importantly, the lipidic excipients stimulate the secretion of chylomicrons in the enterocytes. The highly lipophilic 1-Morpholin-4-yl-3-phenylthiourea is incorporated into these chylomicrons and transported via the intestinal lymphatic system, directly entering systemic circulation and completely bypassing hepatic first-pass degradation [4].
Excipient Screening (Solubility Study): Determine the equilibrium solubility of the API in various lipids. Select Capryol 90 (oil), Tween 80 (high HLB surfactant), and Transcutol HP (co-surfactant) based on maximum API solubilization capacity.
Formulation Mixing: Combine Capryol 90, Tween 80, and Transcutol HP in a 20:60:20 (w/w) ratio. Stir the blank mixture at 40°C using a magnetic stirrer at 500 rpm for 30 minutes until a homogenous, optically clear liquid is formed.
API Loading: Add 1-Morpholin-4-yl-3-phenylthiourea to the blank SMEDDS at 80% of its maximum saturation solubility. Causality: Loading at 80% rather than 100% provides a thermodynamic buffer against API precipitation during long-term storage or upon temperature fluctuations.
Homogenization: Vortex the loaded SMEDDS for 10 minutes, followed by bath sonication for 15 minutes to ensure complete molecular dissolution of the API in the lipid matrix.
Self-Validating Characterization (Robustness to Dilution):
Dilute the SMEDDS 1:100 in Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C under mild stirring (50 rpm).
Measure droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).
Validation Criteria: The system is successful if it maintains a Z-average diameter < 50 nm, a PDI < 0.3, and shows no visual or microscopic API precipitation for 24 hours post-dilution.
Caption: Mechanistic absorption pathway of SMEDDS bypassing first-pass metabolism.
Quantitative Data Presentation
The following table summarizes representative in vitro solubility and in vivo pharmacokinetic (PK) parameters, demonstrating the comparative advantage of the engineered formulations over the raw crystalline API.
Formulation Type
Apparent Aqueous Solubility (µg/mL)
Cmax
(ng/mL)
AUC0−24h
(ng·h/mL)
Relative Bioavailability (%)
Crystalline API (Control)
12.5
145 ± 20
850 ± 65
100 (Reference)
ASD (1:3 HPMCAS)
185.0 (Supersaturated)
680 ± 45
3,400 ± 210
~ 400
SMEDDS
> 5,000 (In lipid phase)
920 ± 60
5,100 ± 340
~ 600
Note: PK parameters are normalized to a standard oral dose in a rodent model. SMEDDS demonstrates the highest
AUC
due to the combined effects of infinite apparent solubility in the GI tract and lymphatic transport.
References
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones.National Center for Biotechnology Information (PMC).
Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates.IQPC.
Solid dispersions containing an apoptosis-inducing agent (US10213433B2).Google Patents.
Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals.bioRxiv.
Technical Notes & Optimization
Troubleshooting
Troubleshooting low reaction yields in 1-Morpholin-4-yl-3-phenylthiourea synthesis
Technical Support Center: Troubleshooting 1-Morpholin-4-yl-3-phenylthiourea Synthesis Welcome to the Application Scientist Support Center. The synthesis of 1-morpholin-4-yl-3-phenylthiourea (and related morpholine-thiour...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting 1-Morpholin-4-yl-3-phenylthiourea Synthesis
Welcome to the Application Scientist Support Center. The synthesis of 1-morpholin-4-yl-3-phenylthiourea (and related morpholine-thiourea derivatives) via the reaction of morpholine with phenyl isothiocyanate (PhNCS) is generally a high-yielding, robust process. However, when yields unexpectedly drop, the root cause is rarely a failure of the primary chemistry, but rather a breakdown in kinetic control, solvent partitioning, or reagent integrity.
This guide provides a mechanistic breakdown, diagnostic FAQs, and a self-validating protocol to restore quantitative yields.
Mechanistic Workflow & Failure Points
To troubleshoot your yield, you must first understand the competing pathways in your reaction flask. The nucleophilic addition of morpholine to PhNCS is fast and exothermic. However, if adventitious water is present, a competing hydrolysis pathway generates aniline, which rapidly consumes your starting material to form an unwanted byproduct.
Q: Why is my isolated yield plateauing at 40-50% despite TLC showing complete consumption of phenyl isothiocyanate?A: This is classically a product isolation failure. 1-morpholin-4-yl-3-phenylthiourea is 1 like THF, acetone, and aqueous acetonitrile[1]. If you evaporate the reaction mixture to total dryness and wash the crude solid with a moderately polar solvent, you are inadvertently redissolving your product.
Causality & Fix: Switch to an anti-solvent precipitation method. Concentrate the reaction solvent, then crash the product out using cold hexanes.
Q: I am detecting a major byproduct by TLC/HPLC. Mass spec indicates m/z 228. What is this and how do I prevent it?A: An m/z of 228 corresponds to N,N'-diphenylthiourea (DPTU). This occurs when PhNCS undergoes hydrolysis due to adventitious water, forming aniline and carbonyl sulfide (COS). The in situ generated aniline is highly nucleophilic and rapidly reacts with a second equivalent of PhNCS to form .
Causality & Fix: Morpholine is highly hygroscopic. If stored improperly, it pulls moisture from the air, introducing water directly into your reaction. Dry your morpholine over 4Å molecular sieves before use.
Q: Can I run this reaction "on-water" to avoid the hassle of drying solvents?A: Yes, but it requires strict kinetic control. While2 can be highly efficient (often >90% yield) due to hydrophobic packing effects at the phase boundary[2], morpholine is water-miscible. If the morpholine fully dissolves into the aqueous phase and the pH drops, its nucleophilicity plummets, allowing the slower PhNCS hydrolysis pathway to compete. You must maintain a high-concentration suspension and vigorous stirring to maximize the interfacial reaction rate.
Q: Does heating the reaction to 60°C improve the yield?A: No. The nucleophilic addition of morpholine to PhNCS is highly favored at room temperature (20–25°C). Heating promotes reversibility and thermal degradation. Keep the reaction at strictly ambient temperature.
Self-Validating Experimental Protocol
To guarantee high yields, utilize this optimized, self-validating protocol utilizing anhydrous THF. Every step contains a built-in quality control check.
Phase 1: Reagent Validation (The "Go/No-Go" Check)
Inspect the PhNCS: Examine your phenyl isothiocyanate stock. It must be a clear, colorless liquid.
Validation: If a white crystalline precipitate is visible at the bottom of the bottle, the reagent has already degraded into DPTU via atmospheric moisture. Do not proceed; distill the PhNCS under reduced pressure first.
Dry the Amine: Store morpholine over activated 4Å molecular sieves for at least 24 hours prior to use.
Phase 2: Reaction Execution
3. Setup: In an oven-dried round-bottom flask purged with nitrogen, dissolve PhNCS (1.0 eq, e.g., 10 mmol) in anhydrous THF to create a 0.5 M solution.
4. Temperature Control: Cool the flask to 0°C using an ice bath.
5. Addition: Add anhydrous morpholine (1.05 eq, 10.5 mmol) dropwise over 10 minutes.
Causality: The nucleophilic addition is exothermic. Dropwise addition at 0°C prevents localized heating and suppresses side reactions.
6. Stirring: Remove the ice bath and stir at room temperature (20°C) for 4 to 12 hours.
Validation: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the high-Rf UV-active PhNCS spot disappears entirely.
Phase 3: Product Isolation
7. Concentration: Concentrate the reaction mixture in vacuo to approximately 20% of its original volume. Do not evaporate to total dryness.
8. Precipitation: Add 5 volumes of ice-cold hexanes to the concentrated THF solution while stirring vigorously.
Causality: The target thiourea is insoluble in non-polar alkanes, forcing it to selectively crystallize out of the remaining THF[1].
9. Filtration: Filter the resulting white precipitate under vacuum and wash twice with cold hexanes. Air dry to yield the pure product.
Validation: The formation of colorless, highly ordered crystals indicates exceptional purity[1].
Quantitative Troubleshooting Matrix
Use the following data table to benchmark your current reaction conditions against expected outcomes and identify your specific failure mode.
Solvent System
Moisture Content
Temp (°C)
PhNCS Conversion
DPTU Byproduct (%)
Target Yield (%)
Primary Failure Mode
THF (Anhydrous)
< 50 ppm
20
>99%
< 1%
95 - 100%
None (Optimized)
THF (Wet)
> 5000 ppm
20
>99%
15 - 25%
60 - 75%
PhNCS Hydrolysis
Ethanol
Technical Grade
60
>99%
5 - 10%
70 - 75%
Thermal Degradation
Water
Aqueous Suspension
20
>99%
< 5%
90 - 94%
Requires high agitation
THF (Anhydrous)
< 50 ppm
20
>99%
< 1%
40 - 50% *
Product loss during washing
*Note: Low yield in the final row is an artifact of improper isolation (evaporating to dryness and washing with polar solvents), not a chemical failure.
References
Title: A Robust Thiourea Synthon for Crystal Engineering
Source: ACS Publications (Crystal Growth & Design)
URL: [Link]
Title: An investigation of the coordination chemistry of N,N'-diphenylthiourea
Source: Research Commons @ Waikato
URL: [Link]
Title: “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
Technical Support Center: Overcoming Poor Aqueous Solubility of 1-Morpholin-4-yl-3-phenylthiourea in In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "brick dust" compounds that exhibit poor aqueous solubility and compromise assay integrity. T...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with "brick dust" compounds that exhibit poor aqueous solubility and compromise assay integrity.
The Chemical Challenge:
1-Morpholin-4-yl-3-phenylthiourea is a notoriously difficult compound to keep in solution. Its structure features a highly lipophilic phenyl ring coupled to a rigid thiourea core. The thiourea moiety acts as a strong hydrogen-bond donor and acceptor, forming stable, high-energy intermolecular crystal lattices. Meanwhile, the morpholine ring remains un-ionized at physiological pH (7.4), offering minimal solubilizing polarity. When transferred from a DMSO stock to an aqueous assay buffer, the sudden drop in dielectric constant causes rapid supersaturation, leading to colloidal aggregation and precipitation.
This guide provides field-proven, self-validating strategies to overcome these solubility hurdles without compromising your biological targets.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does 1-Morpholin-4-yl-3-phenylthiourea precipitate immediately upon dilution into my assay buffer?A1: This is a classic "solvent shift" phenomenon. The compound is fully solvated in 100% DMSO. When diluted into an aqueous buffer, the solvent's dielectric constant abruptly changes, stripping the DMSO solvation shell. Because the compound's crystal lattice energy exceeds its hydration energy, it rapidly nucleates into colloidal aggregates [1]. To prevent this, intermediate pre-dilution steps or the addition of co-solvents/surfactants are required to lower the thermodynamic barrier to dissolution.
Q2: I cannot increase the DMSO concentration above 1% because it inhibits my target enzyme. What are my alternatives?A2: If DMSO is capped at 1%, you must use carrier proteins or non-ionic surfactants. Adding 0.1% Bovine Serum Albumin (BSA) is highly effective. BSA contains hydrophobic pockets that reversibly bind the lipophilic phenyl ring of the compound, acting as a "solubility sink" that keeps the molecule in solution while remaining bioavailable to the target [2]. Alternatively, 0.01% Tween-20 can be used to lower the surface tension of the aggregates, though it may not be suitable for all cell-based assays.
Q3: My cell-based assay is sensitive to both DMSO and surfactants. Is there a better formulation strategy?A3: Yes. Cyclodextrin inclusion complexes are the gold standard for surfactant-free solubilization. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal for this compound. The internal hydrophobic cavity of β-cyclodextrin (approx. 6.0–6.5 Å in diameter) perfectly accommodates the lipophilic phenyl ring of 1-Morpholin-4-yl-3-phenylthiourea, while the hydroxylated exterior ensures high aqueous solubility [3]. This encapsulates the hydrophobic moiety without altering the compound's ionization state or requiring harsh solvents [].
Q4: How do I verify that the compound is truly dissolved and not forming nano-aggregates (PAINS) that cause false positives?A4: You must implement a self-validating kinetic solubility assay. The most robust method is to centrifuge the final assay mixture to pellet any colloidal aggregates, then measure the supernatant's concentration via UV-Vis or LC-MS. If the measured concentration matches your nominal dosing concentration, the compound is truly dissolved.
Part 2: Visualizing the Solubilization Strategy
Workflow for overcoming 1-Morpholin-4-yl-3-phenylthiourea precipitation.
Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.
Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Co-solvent Lyophilization)
Causality: This method forces the hydrophobic phenyl ring into the cyclodextrin cavity by slowly removing the organic solvent, driving the thermodynamic equilibrium toward complexation without relying on harsh mechanical forces.
Preparation: Dissolve 100 mM of HP-β-CD in 5 mL of deionized water.
Compound Solubilization: Dissolve 10 mM of 1-Morpholin-4-yl-3-phenylthiourea in 1 mL of a 1:4 mixture of Acetonitrile:Tert-butyl alcohol.
Complexation: Add the organic compound solution dropwise to the aqueous HP-β-CD solution under continuous vortexing (1000 rpm) at 25°C.
Equilibration: Stir the mixture for 24 hours in the dark to ensure complete inclusion.
Lyophilization: Flash-freeze the solution in liquid nitrogen and lyophilize for 48 hours to yield a dry, stable inclusion complex powder.
Self-Validation Step: Reconstitute 1 mg of the powder in 1 mL of assay buffer. Measure absorbance at 600 nm. A value of <0.01 AU confirms the absence of light-scattering colloidal aggregates, proving the system is a true solution.
Protocol 2: Kinetic Solubility Verification via Centrifugation
Causality: Differentiating between a true solution and a colloidal suspension prevents false-positive assay readouts caused by aggregate-based enzyme inhibition or light scattering.
Spike: Add the formulated compound to the assay buffer at the desired top concentration (e.g., 50 µM).
Incubate: Shake at 37°C for 2 hours (matching the duration and temperature of your biological assay).
Centrifuge: Spin the sample at 10,000 x g for 15 minutes to pellet insoluble aggregates.
Quantify: Carefully aspirate the top 50% of the supernatant. Quantify the compound concentration using LC-MS/MS against a standard curve prepared in 100% DMSO.
Self-Validation Step: Calculate the recovery percentage. A recovery of >95% validates that the compound is fully soluble at that concentration in the specific buffer matrix.
Part 5: References
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . MDPI Pharmaceutics.[Link]
Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes . National Center for Biotechnology Information (PMC).[Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . National Center for Biotechnology Information (PMC).[Link]
Technical Support Center: Advanced Crystallization & Purification of 1-Morpholin-4-yl-3-phenylthiourea
Welcome to the Technical Support Center for thiourea derivative purification. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation of functionalized thiourea compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for thiourea derivative purification. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation of functionalized thiourea compounds. 1-Morpholin-4-yl-3-phenylthiourea presents a unique physicochemical profile: it combines a rigid, planar thiourea core capable of strong intermolecular hydrogen bonding with a basic, ionizable morpholine ring.
This guide bypasses generic advice, offering a mechanically grounded, self-validating framework for troubleshooting and optimizing your purification workflows.
Understanding the thermodynamic drivers of your system is the first step in avoiding catastrophic yield losses or "oiling out." The purification of thiourea derivatives heavily relies on the formation of robust supramolecular assemblies governed by N-H···S hydrogen bonds [1]. By manipulating the solvent environment, we can selectively disrupt or encourage these interactions.
High solubility at elevated temperatures; disrupts intermolecular H-bonds for dissolution.
Anti-Solvents
Water, Hexane
Drastically reduces solubility, forcing supersaturation and initiating nucleation.
Morpholine pKa
~8.3
Enables pH-dependent phase switching (protonated and water-soluble at pH < 4).
Crystal Packing
N-H···S (Donor-Acceptor)
Drives the formation of centrosymmetric dimers in the crystal lattice.
Metastable Zone (MSZW)
Narrow at high temp, wide at low temp
Dictates the required cooling rate (0.1–0.2 °C/min) to prevent spontaneous nucleation.
Section 2: Self-Validating Purification Protocol
To isolate 1-Morpholin-4-yl-3-phenylthiourea from unreacted phenyl isothiocyanate and amine byproducts, we exploit the basicity of the morpholine ring. For derivatives containing ionizable moieties, exploiting pH-dependent solubility allows for the selective precipitation of the target compound while retaining impurities in the organic phase [2].
Phase 1: Selective Isolation via pH Modulation
Causality: The morpholine ring is a weak base. Protonating it forces the molecule into the aqueous phase, leaving unreacted non-basic precursors in the organic phase.
Dissolution: Suspend 10 g of crude 1-Morpholin-4-yl-3-phenylthiourea in 50 mL of ethyl acetate (EtOAc).
Acidification: Add 1M HCl dropwise until the aqueous phase reaches pH < 4. Extract the aqueous layer (3 x 20 mL).
Validation Checkpoint: Spot the organic layer on a TLC plate (Hexane:EtOAc 7:3). If the target compound's Rf spot is absent, extraction is quantitatively complete.
Basification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH until pH > 9. The neutral thiourea will precipitate as a white solid.
Validation Checkpoint: The supernatant should become completely clear once precipitation is complete. Filter and dry.
Phase 2: Anti-Solvent Crystallization
Causality: Binary solvent systems allow precise control over supersaturation. Recrystallization from binary solvent systems, such as ethanol/water or dichloromethane/hexane, is the standard for isolating N,N'-disubstituted thioureas [3].
Saturation: Dissolve the isolated solid in a minimum volume of hot ethanol (approx. 60 °C).
Clarification: Perform a hot filtration through a pre-warmed 0.45 µm PTFE syringe filter to remove insoluble nucleation inhibitors.
Anti-Solvent Titration: Maintain the solution at 55 °C. Add warm deionized water dropwise until faint, persistent turbidity appears. Immediately add 1-2 drops of hot ethanol until the solution just clears.
Controlled Nucleation: Cool the solution strictly at 0.1 °C/min down to 4 °C. To prevent spontaneous nucleation and ensure high-purity crystal growth, the cooling rate must be strictly controlled within the metastable zone width (MSZW) [4].
Validation Checkpoint: Crystals should appear as well-defined prisms or needles. If the material appears as a milky emulsion, the cooling rate was too fast, causing liquid-liquid phase separation.
Harvesting: Isolate via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry under vacuum at 40 °C for 12 hours.
Section 3: Troubleshooting Guides & FAQs
Q1: My 1-Morpholin-4-yl-3-phenylthiourea is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this?
Causality: Oiling out occurs when the supersaturation exceeds the metastable zone width (MSZW) and the melting point of the solute in the solvent is lower than the phase separation temperature. The compound crashes out as a liquid rather than organizing into a crystal lattice.
Solution: You must raise the melting point of the solute-rich phase or reduce the cooling rate. Switch from a pure ethanol system to an ethanol/water or DCM/hexane mixture. If oiling out still occurs, reheat the mixture until homogeneous, cool to just 2 °C below the saturation point, and introduce seed crystals to bypass the nucleation energy barrier.
Q2: I am observing co-precipitation of unreacted phenyl isothiocyanate. How can I selectively purify the thiourea?
Causality: Phenyl isothiocyanate is highly soluble in non-polar organics but lacks the basic morpholine nitrogen. During standard cooling, it can become trapped in the crystal lattice of the thiourea as an inclusion impurity.
Solution: Abandon direct crystallization from the crude mixture. Instead, utilize the Phase 1 Acid-Base Extraction protocol detailed above. By converting the morpholine ring to its water-soluble morpholinium salt, you completely separate it from the purely organic isothiocyanate.
Q3: The crystal yield is consistently low (<50%) even after prolonged cooling at 4 °C. What is the thermodynamic limitation here?
Causality: The solubility curve of your chosen solvent (e.g., pure methanol or ethanol) is likely too flat, meaning the solubility at 4 °C remains relatively high.
Solution: Implement the Phase 2 Anti-Solvent Titration protocol. By adding water (in which the neutral compound is completely insoluble), you artificially steepen the solubility curve, forcing the remaining dissolved target compound out of the solution and driving your yield >85%.
Section 4: Visual Workflows
Workflow for optimizing the crystallization of 1-Morpholin-4-yl-3-phenylthiourea.
Logic diagram for the pH-dependent isolation of the morpholine-containing thiourea.
References
Title: Crystal Structure of N-Alkyl-N'-Phenyl-Thiourea Derivatives: A Technical Guide
Source: Benchchem
URL
Title: Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations
Source: Journal of Chemical Education - ACS Publications
URL
Title: Technical Guide: Synthesis and Characterization of N-(1-methylpropyl)
Title: An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions
Source: SciSpace
URL
Technical Support Center: Minimizing Side Reactions in 1-Morpholin-4-yl-3-phenylthiourea Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals who encounter yield-limiting impurities during the preparation o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals who encounter yield-limiting impurities during the preparation of thiourea derivatives.
The synthesis of 1-morpholin-4-yl-3-phenylthiourea relies on a straightforward nucleophilic addition between 4-aminomorpholine and phenyl isothiocyanate (PITC). However, the unique structural properties of these reactants—specifically the extreme moisture sensitivity of PITC and the hydrazine-like nature of 4-aminomorpholine—require rigorous environmental control. This guide breaks down the mechanistic causality behind common side reactions and provides a self-validating protocol to ensure high-purity yields.
Mechanistic Pathway & Side Reaction Profiling
To troubleshoot effectively, we must first understand the competing mechanistic pathways in the reaction vessel. The diagram below illustrates the desired nucleophilic addition alongside the two most common degradation pathways: PITC hydrolysis and amine oxidation.
Mechanistic pathways showing the target synthesis and primary side reactions.
Troubleshooting & FAQs
Q1: Why am I seeing a significant amount of a symmetric, highly crystalline white byproduct?
Diagnosis: Formation of 1,3-diphenylthiourea due to PITC hydrolysis.
Causality: Phenyl isothiocyanate is a highly electrophilic reagent that is notoriously sensitive to moisture 1. In the presence of trace water (from wet solvents or atmospheric humidity), water acts as a nucleophile, attacking the isothiocyanate carbon. This forms a transient phenylthiocarbamic acid, which rapidly decarboxylates to yield aniline. Because aniline is a significantly stronger nucleophile than water, it immediately attacks unreacted PITC in the system, generating 1,3-diphenylthiourea.
Self-Validating Solution: Ensure all solvents (e.g., methanol or dichloromethane) are strictly anhydrous. Run the reaction under an inert nitrogen or argon atmosphere. You can validate the absence of this side reaction by checking the crude
1H
-NMR for the characteristic symmetrical aromatic multiplet of 1,3-diphenylthiourea, or via TLC (it typically runs higher/less polar than the target morpholine-thiourea).
Q2: My reaction mixture turns dark yellow or brown over time, and the yield of the target thiourea is low. What causes this?
Diagnosis: Oxidative degradation of 4-aminomorpholine.
Causality: 4-Aminomorpholine contains an
N−N
bond, classifying it as an
N,N
-dialkylhydrazine derivative. Hydrazines are highly susceptible to oxidative cleavage and free-radical degradation in the presence of dissolved oxygen and light. This degradation leads to complex, highly colored azo-impurities and reduces the effective stoichiometry of your nucleophile.
Self-Validating Solution: Degas the solvent by sparging with inert gas for 15-20 minutes prior to adding the amine. Store 4-aminomorpholine under inert gas and protect the reaction flask from direct light. A successful, oxidation-free reaction should remain relatively pale or colorless throughout the 3-hour duration.
Q3: Should I apply heat (reflux) to drive the reaction to completion faster?
Diagnosis: Unnecessary heating causes thermal degradation and bis-addition.
Causality: The nucleophilic addition of aliphatic amines to isothiocyanates is highly exothermic and proceeds efficiently at room temperature 2. Applying heat does not significantly improve the yield of the target mono-addition product. Instead, it accelerates the thermal degradation of the hydrazine moiety and can promote unwanted side reactions, such as the formation of benzimidazolidine-2-thiones or complex oligomers under prolonged heating 3.
Self-Validating Solution: Maintain the reaction at room temperature (approx. 20-25 °C). If the reaction is sluggish, verify the integrity of your amine rather than applying heat.
Quantitative Data: Side Reaction Profiling
The table below summarizes the impact of different reaction conditions on the impurity profile and final yield of 1-Morpholin-4-yl-3-phenylthiourea, demonstrating the critical need for anhydrous, room-temperature conditions.
Reaction Condition
Primary Impurity Observed
Target Yield (%)
Impurity Yield (%)
Anhydrous MeOH, RT, N₂ (Optimized)
None (Trace)
>81%
<2%
Wet Solvent, RT, Air
1,3-Diphenylthiourea
50-60%
15-25%
Anhydrous MeOH, Reflux
Thermal degradation products
40-50%
>30%
Aged Amine, RT, Air
Oxidized azo-compounds
<40%
>40%
Validated Experimental Protocol
This protocol is adapted from validated literature standards for the synthesis of 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones precursors 2.
Step-by-step optimized workflow for the synthesis of 1-Morpholin-4-yl-3-phenylthiourea.
Step-by-Step Methodology:
Preparation: Dry 5 mL of HPLC-grade methanol over activated molecular sieves. Sparge the solvent with dry nitrogen for 15 minutes to remove dissolved oxygen.
Reactant Loading: In an oven-dried round-bottom flask flushed with nitrogen, dissolve 1.0 mmol of freshly distilled 4-aminomorpholine in the degassed methanol.
Controlled Addition: Cool the flask to 0–5 °C using an ice bath. Slowly add 1.0 mmol of phenyl isothiocyanate (PITC) dropwise over 5-10 minutes. Causality Note: Dropwise addition controls the exothermic heat release, preventing localized heating that drives hydrazine oxidation.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 3 hours. Monitor the disappearance of PITC via TLC (Hexane:EtOAc).
Quenching: Add 5-10 mL of pure, deionized water to the reaction mixture. This quenches any trace unreacted isothiocyanate and forces the target product to precipitate. Stir for an additional 30 minutes.
Isolation: Filter the resulting precipitates under vacuum. Wash the filter cake thoroughly with cold diethyl ether. Causality Note: Diethyl ether removes any trace non-polar impurities, including unreacted PITC or trace amounts of 1,3-diphenylthiourea. Dry under high vacuum to afford pure 1-Morpholin-4-yl-3-phenylthiourea.
References
A Comparative Guide to Thiourea Synthesis: N-Methyl-N-phenylthiocarbamoyl Chloride vs. Phenylisothiocyanate. Benchchem.1
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega.2
Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry (NIH PMC).3
Optimizing mobile phase gradients for 1-Morpholin-4-yl-3-phenylthiourea chromatography
Welcome to the Technical Support Center for HPLC Method Development. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing reversed-phase liquid chromat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for HPLC Method Development. This guide is specifically engineered for analytical scientists and drug development professionals tasked with optimizing reversed-phase liquid chromatography (RP-HPLC) methods for 1-Morpholin-4-yl-3-phenylthiourea .
Because this compound is highly amphiphilic—combining a polar, hydrogen-bonding morpholine moiety with a highly hydrophobic, UV-active phenylthiourea group—it presents unique chromatographic challenges. This center provides causality-driven troubleshooting, validated protocols, and mechanistic insights to ensure robust, reproducible separations.
Logical Workflow for Method Development
Caption: Logical Workflow for HPLC Gradient Optimization (Max Width: 760px).
Frequently Asked Questions (FAQs)
Q: Why does 1-Morpholin-4-yl-3-phenylthiourea exhibit severe peak tailing on standard C18 columns?A: The causality lies in a "dual-retention" mechanism. Any silica-based reversed-phase material contains residual uncapped silanols (Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate into negatively charged species (Si-O⁻)[1]. The morpholine moiety is highly polar and can act as a hydrogen-bond acceptor/donor, while the thiourea group can also engage in strong secondary interactions with these active sites. When the hydrophobic phenyl ring anchors the molecule to the C18 phase, the polar head simultaneously undergoes ion-exchange or hydrogen bonding with the silanols, causing the analyte to drag through the column and produce a tailing peak.
Q: Should I use Methanol or Acetonitrile as the organic modifier?A:Acetonitrile is strongly recommended. Phenylthiourea derivatives exhibit a strong UV absorbance maximum between 240 nm and 270 nm[2]. Acetonitrile has a significantly lower UV cutoff (190 nm) compared to methanol (205 nm), which drastically reduces baseline noise during gradient elution. Furthermore, acetonitrile is an aprotic solvent; it provides superior elution strength for hydrophobic phenyl groups without competing for hydrogen bonds, yielding sharper peaks for thiourea derivatives[3].
Q: What is the optimal pH and buffer for the aqueous mobile phase?A: The optimal pH is < 3.0 . Adding 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) to both the aqueous and organic phases is standard practice for thiourea derivatives[4]. This acidic environment serves a dual purpose: it fully protonates any basic nitrogen atoms on the morpholine ring and, more importantly, it neutralizes residual silanols (keeping them as Si-OH), thereby shutting down secondary ion-exchange interactions[1]. Formic acid is preferred if you intend to transfer the method to LC-MS[5].
Mechanistic Pathway: Silanol Suppression
Caption: Mechanism of Silanol Suppression by Acidic Modifiers (Max Width: 760px).
Troubleshooting Guide
Symptom
Mechanistic Cause
Corrective Action
Retention Time Drift
Incomplete re-equilibration of the column between gradient runs. The morpholine group is highly sensitive to slight changes in the hydration layer of the stationary phase.
Extend the post-run equilibration time to ensure at least 10 column volumes (CV) of the initial mobile phase pass through the system before the next injection.
Split Peaks
Sample solvent is stronger than the initial mobile phase (e.g., sample dissolved in 100% Acetonitrile injected into a 5% Acetonitrile gradient).
Dissolve the sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid)[4].
Poor Resolution from Impurities
The gradient slope is too steep, causing the phenylthiourea to co-elute with structurally similar synthesis byproducts (e.g., unreacted phenyl isothiocyanate).
Flatten the gradient slope. Instead of a 10-minute sweep to 95% B, extend the gradient to 20 or 30 minutes to increase the selectivity factor (
α
).
This step-by-step methodology ensures a self-validating system by incorporating a void volume (
t0
) marker. By calculating the capacity factor (
k′
), you mathematically verify that the compound is interacting properly with the stationary phase rather than just washing out in the void volume.
Phase 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade ultrapure water. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 10 minutes to degas.
Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 10 minutes[4].
Phase 2: System Setup & System Suitability
Install a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm or 5 µm particle size).
Set the column oven temperature to 30°C to ensure reproducible thermodynamics.
Set the UV detector to 254 nm (optimal for the phenylthiourea chromophore)[2].
Self-Validation Step: Inject a solution of pure thiourea (0.5 mg/mL). Thiourea is highly polar and will not be retained on a C18 column under these conditions; its elution time marks the exact void volume (
t0
) of your system[3].
Phase 3: Gradient Execution
Execute the following optimized gradient profile designed to trap the polar morpholine head early, while smoothly eluting the hydrophobic phenyl tail.
Quantitative Data: Optimized Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Flow Rate (mL/min)
Chromatographic Purpose
0.0
95
5
1.0
Anchor the polar morpholine moiety; establish baseline.
2.0
95
5
1.0
Isocratic hold to ensure complete focusing of the analyte band.
15.0
10
90
1.0
Linear ramp to elute the hydrophobic phenylthiourea complex.
18.0
10
90
1.0
High-organic wash to clear strongly retained hydrophobic impurities.
18.1
95
5
1.0
Instantaneous return to initial conditions.
25.0
95
5
1.0
Re-equilibration (approx. 10 column volumes).
Phase 4: Data Analysis
Calculate the capacity factor:
k′=(tR−t0)/t0
.
For 1-Morpholin-4-yl-3-phenylthiourea, a successful method will yield a
k′
between 2 and 10, with a USP tailing factor (
As
) of
≤1.2
.
References
Reversed Phase HPLC Method Development
Phenomenex[Link]
Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization
Analytical Letters (Taylor & Francis)[Link]
Separation of Thiourea, Ketoprofen, Naproxen, Flurbiprofen, and Ibuprofen using aqueous 0.2% formic acid
ResearchGate
[Link]
Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography–Mass Spectrometry
Journal of Agricultural and Food Chemistry (ACS Publications)[Link]
Technical Support Center: Enhancing the Chemical Stability of 1-Morpholin-4-yl-3-phenylthiourea in Acidic Environments
Welcome to the technical support center for 1-Morpholin-4-yl-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and may encounter stab...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-Morpholin-4-yl-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and may encounter stability challenges, particularly in acidic media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts. This document is structured to offer direct answers to common issues and to provide a logical framework for improving the chemical stability of your compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 1-Morpholin-4-yl-3-phenylthiourea.
Q1: Why is my 1-Morpholin-4-yl-3-phenylthiourea sample degrading in an acidic solution?
A1: 1-Morpholin-4-yl-3-phenylthiourea, like many thiourea derivatives, is susceptible to degradation in acidic conditions primarily through two pathways: hydrolysis and oxidation.[1] The thiourea functional group contains a sulfur atom that is susceptible to oxidation and the carbon-nitrogen bonds can be cleaved by acid-catalyzed hydrolysis. The acidic environment can protonate the nitrogen atoms, making the molecule more susceptible to nucleophilic attack by water.
Q2: What are the likely degradation products of 1-Morpholin-4-yl-3-phenylthiourea in an acidic medium?
A2: Based on the known degradation pathways of thiourea derivatives, the primary degradation products are likely to be:
From Hydrolysis: Phenylamine (aniline), morpholine, and potentially cyanamide derivatives.[1]
From Oxidation: The corresponding urea derivative (1-Morpholin-4-yl-3-phenylurea), as well as sulfinic and sulfonic acids.[1]
Q3: Can the morpholine group in the molecule affect its stability?
A3: Yes, the morpholine moiety can influence the molecule's stability. Morpholine itself can undergo degradation, primarily through oxidative ring cleavage.[2] While the morpholine ring is generally stable, under harsh oxidative conditions, it can break down. The presence of this heterocyclic amine can also influence the electronic properties of the thiourea group, potentially affecting its susceptibility to hydrolysis and oxidation.
Q4: Are there any general formulation strategies to improve the stability of acid-labile drugs like this?
A4: Absolutely. Common strategies for enhancing the stability of acid-sensitive compounds include:
pH Adjustment and Buffering: Maintaining the pH of the solution in a range where the compound is more stable is a primary strategy.[3][4]
Use of Antioxidants: Incorporating antioxidants can prevent oxidative degradation.[3][5][6]
Solvent Selection: The choice of solvent can significantly impact stability.
Microencapsulation: Encapsulating the drug can provide a physical barrier against the acidic environment.[3]
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.
Observed Problem
Potential Cause
Troubleshooting Steps & Recommendations
Rapid loss of compound purity in acidic solution, confirmed by HPLC.
Acid-catalyzed hydrolysis or oxidation.
1. pH Control: Determine the pH of your solution. If it is highly acidic, consider adjusting the pH to a less acidic or neutral range using a suitable buffer system (e.g., phosphate or citrate buffer).[4] 2. Antioxidant Addition: If oxidation is suspected, add an antioxidant to your formulation. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite.[5] 3. Solvent Modification: Evaluate the solvent system. Protic solvents may participate in hydrolysis. Consider using a co-solvent system to reduce water activity.
Appearance of unknown peaks in the chromatogram during stability studies.
Formation of degradation products.
1. Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the unknown peaks and compare them to the expected degradation products (aniline, morpholine, the corresponding urea, etc.). 2. Forced Degradation Study: Conduct a forced degradation study under controlled acidic, oxidative, and thermal stress conditions to intentionally generate and identify the degradation products. This will help in developing a stability-indicating analytical method.
Inconsistent experimental results when using the compound in acidic buffers.
On-going degradation of the compound during the experiment.
1. Prepare Fresh Solutions: Prepare solutions of 1-Morpholin-4-yl-3-phenylthiourea immediately before use to minimize degradation time. 2. Optimize Experimental Conditions: If the experiment allows, try to reduce the incubation time in the acidic medium or perform the experiment at a lower temperature to slow down the degradation rate.
III. Experimental Protocols for Stability Enhancement
This section provides detailed, step-by-step methodologies for key experiments to assess and improve the stability of 1-Morpholin-4-yl-3-phenylthiourea.
Protocol 1: pH-Stability Profile Determination
Objective: To determine the optimal pH range for the stability of 1-Morpholin-4-yl-3-phenylthiourea.
Materials:
1-Morpholin-4-yl-3-phenylthiourea
A series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers)
HPLC system with a suitable column (e.g., C18) and UV detector
pH meter
Volumetric flasks and pipettes
Procedure:
Prepare a stock solution of 1-Morpholin-4-yl-3-phenylthiourea in a suitable organic solvent (e.g., acetonitrile or methanol).
In separate volumetric flasks, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis.
Immediately after preparation (t=0), inject an aliquot of each buffered solution into the HPLC to determine the initial concentration of the compound.
Store the buffered solutions at a constant temperature (e.g., 25°C or 40°C).
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze it by HPLC.
Plot the percentage of the remaining compound against time for each pH value.
Determine the pH at which the compound exhibits the highest stability (i.e., the slowest degradation rate).
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To assess the effectiveness of different antioxidants in preventing the degradation of 1-Morpholin-4-yl-3-phenylthiourea in an acidic solution.
Materials:
1-Morpholin-4-yl-3-phenylthiourea
Acidic buffer at a pH where degradation is observed (determined from Protocol 1)
Prepare a stock solution of 1-Morpholin-4-yl-3-phenylthiourea.
Prepare several solutions of the compound in the selected acidic buffer.
To each solution (except for a control), add a different antioxidant at a specified concentration.
Analyze the initial concentration of the compound in each solution at t=0 using HPLC.
Store the solutions under the same conditions as in Protocol 1.
Monitor the concentration of the compound over time using HPLC.
Compare the degradation rates in the presence of different antioxidants to the control to determine the most effective antioxidant.
IV. Visualizing Degradation and Stabilization
To better understand the processes involved, the following diagrams illustrate the potential degradation pathway and a proposed stabilization strategy.
Caption: Potential degradation pathways of 1-Morpholin-4-yl-3-phenylthiourea in acidic media.
Caption: Key strategies to enhance the chemical stability of the compound.
V. References
Hall W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
BenchChem. (2025). Preventing degradation of thiourea derivatives during long-term storage. BenchChem Technical Support.
Scribd. (n.d.). Formulation Strategies for Enhancing Drug Stability. Scribd. [Link]
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1). [Link]
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formul Sci Bioavailab, 8, 212.
Huong, T. T., et al. (2022). Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Science and Technology Development Journal, 25(1), 2246-2254.
Imlay, J. A. (2024). Antioxidants are ineffective at quenching reactive oxygen species inside bacteria and should not be used to diagnose oxidative stress. Molecular Microbiology.
Bădiceanu, C. G., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI.
Request PDF. (n.d.). Antioxidant properties of some thiourea derivatives. ResearchGate.
PMC. (n.d.). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PMC.
Pérez, H., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13057-13083.
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 282-302.
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (2022). Himalayan Journal of Science and Technology, 7, 45-51.
New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. (2025). Anti-Cancer Agents in Medicinal Chemistry, 25.
Rodríguez-Fernández, E., et al. (1999). Chloride and ethyl ester morpholine thiourea derivatives and their Ni(II) complexes. Crystal and molecular structures of the thiourea derivative L-leucine methyl ester and its complexes with Cu(II) and Pt(II). Growth of the pathogenic fungus Botrytis cinerea. Journal of Inorganic Biochemistry, 75(3), 181-188.
IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 11(3).
Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558.
ResearchGate. (2025). Degradation of morpholine by Mycobacterium sp. Isolated from contaminated wastewater collected from Egypt. ResearchGate.
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Himalayan Journal of Interdisciplinary Research and Creative Innovations, 1(1), 1-8.
BenchChem. (2025). Degradation pathways of Morpholine laurate under harsh environmental conditions. BenchChem Technical Support.
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1896-1901.
Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1460-1469.
THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (n.d.).
PubMed. (2003). Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. PubMed.
ResearchGate. (2024). bioactivity of n-substituted cyclic derivatives of thiourea and phenylthiourea: from simplicity to complexity. ResearchGate.
Request PDF. (n.d.). Studies on the reactivity of some N‐aryl‐ and N‐heteroaryl‐N'‐alkylthioureas towards electrophilic reagents. Synthesis of new N‐pyridylthioureas and thiazolines maría. ResearchGate.
PubMed. (2023). Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. PubMed.
Organic Chemistry Frontiers (RSC Publishing). (n.d.). C3-selective C–H thiolation of quinolines via an N-arylmethyl activation strategy. Organic Chemistry Frontiers.
OA Monitor Ireland. (n.d.). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. OA Monitor Ireland.
Technical Support Center: Refining Solvent Extraction for Crude 1-Morpholin-4-yl-3-phenylthiourea
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the isolation of 1-morpholin-4-yl-3-phenylthiourea.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the isolation of 1-morpholin-4-yl-3-phenylthiourea. Below, you will find mechanistic troubleshooting FAQs, a self-validating extraction protocol, and quantitative reference data to ensure high-purity yields.
Extraction Workflow Visualization
Liquid-liquid extraction workflow for crude 1-Morpholin-4-yl-3-phenylthiourea.
Troubleshooting FAQs
Q1: Why is my product yield low when performing liquid-liquid extraction directly from the methanolic reaction mixture?A: This is a common issue rooted in co-solvent effects. If extraction is attempted without removing the primary reaction solvent (methanol or ethanol), the alcohol acts as a miscible bridge between the aqueous and organic phases. This drastically alters the partition coefficient, pulling the moderately polar 1-morpholin-4-yl-3-phenylthiourea into the aqueous layer.
Resolution: Always 1 prior to initiating the ethyl acetate (EtOAc) and water extraction sequence[1].
Q2: How do I efficiently separate unreacted 4-aminomorpholine and isothiocyanatobenzene from the crude product?A: The separation relies on exploiting the distinct solubility profiles of the precursors versus the product. 4-aminomorpholine is basic and highly water-soluble; it will naturally partition into the aqueous phase during an EtOAc/water extraction. Isothiocyanatobenzene, however, is highly lipophilic and will co-extract into the EtOAc layer alongside your product.
Resolution: After extracting with EtOAc, drying over anhydrous MgSO₄, and evaporating the solvent, 1. Diethyl ether selectively dissolves the lipophilic isothiocyanatobenzene while leaving the purified 1-morpholin-4-yl-3-phenylthiourea intact as a white solid[1].
Q3: I am encountering persistent emulsions during the EtOAc/Water extraction phase. What is the mechanistic cause and how can I break it?A: Emulsions in this specific system typically arise from the amphiphilic characteristics of the morpholine ring, which can act as a weak surfactant at the aqueous-organic interface, stabilizing micro-droplets of water in the EtOAc.
Resolution: Replace distilled water with a saturated sodium chloride solution (brine) during the washing steps. The high ionic strength of brine maximizes the "salting-out" effect, decreasing the solubility of non-polar molecules in the aqueous phase and rapidly destabilizing the emulsion interface to force clean phase separation.
Standardized Extraction & Purification Protocol
This self-validating workflow ensures high-purity isolation of 1-morpholin-4-yl-3-phenylthiourea by systematically eliminating specific impurity classes at each step.
Step 1: Primary Solvent Removal
Action: Upon completion of the synthesis (monitored via TLC), concentrate the reaction mixture by 2[2].
Validation: The process is complete when a crude, semi-solid residue remains in the flask, confirming the removal of the miscible alcohol bridge.
Causality: Removing the alcohol prevents it from disrupting the organic/aqueous partition coefficient during the subsequent liquid-liquid extraction.
Step 2: Phase Constitution & Extraction
Action: Re-dissolve the crude residue in ethyl acetate (EtOAc) and1[1]. (Note: Substitute with brine if emulsions form).
Validation: Two distinct, clear layers should form. The upper layer is the organic (EtOAc) phase containing the product.
Causality: The aqueous phase effectively traps highly polar unreacted 4-aminomorpholine and any inorganic salts, while the moderately polar thiourea partitions into the EtOAc.
Step 3: Desiccation (Drying)
Action: Separate the organic layer and 1[1]. Swirl the flask.
Validation: Add MgSO₄ until the powder becomes free-flowing (no longer clumping), visually confirming that all microscopic water droplets have been sequestered.
Causality: Residual water can cause hydrolysis or trap water-soluble impurities during the final evaporation step.
Step 4: Concentration & Trituration
Action: Filter out the hydrated MgSO₄ and evaporate the EtOAc in vacuo. 1[1].
Validation: The solid should remain insoluble in the ether, appearing as a purified white amorphous powder.
Causality: Diethyl ether selectively dissolves highly lipophilic impurities, such as unreacted isothiocyanatobenzene, leaving the target thiourea intact.
Provides high-purity crystalline white solid upon cooling[2].
References
Title: Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones
Source: ACS Omega
URL: [Link]
Title: Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH)
Source: PMC (National Institutes of Health)
URL: [Link]
Benchmarking the Catalytic Efficiency of 1-Morpholin-4-yl-3-phenylthiourea (MPT) in Palladium-Catalyzed Cross-Coupling
Executive Summary The evolution of palladium-catalyzed cross-coupling reactions relies heavily on the design of robust, electron-rich ligands. While phosphine ligands (e.g., PPh₃, dppf) have historically dominated the fi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evolution of palladium-catalyzed cross-coupling reactions relies heavily on the design of robust, electron-rich ligands. While phosphine ligands (e.g., PPh₃, dppf) have historically dominated the field, their inherent air and moisture sensitivity often necessitates stringent, inert-atmosphere handling. As an alternative, thiourea derivatives have emerged as highly stable, easily modifiable ligands[1].
This guide benchmarks the catalytic efficiency of 1-Morpholin-4-yl-3-phenylthiourea (MPT) against industry-standard ligands in a model Suzuki-Miyaura cross-coupling workflow. By analyzing the mechanistic causality behind MPT's performance and providing a self-validating experimental protocol, this guide equips drug development professionals with actionable data for scaling aerobic cross-coupling methodologies.
Mechanistic Rationale: Why MPT?
The selection of MPT as a ligand is driven by specific stereoelectronic properties that address the primary failure modes of traditional phosphines:
Oxidative Resilience via Strong Pd-S Coordination: The metal-sulfur bond in thiourea complexes is significantly stronger and less prone to oxidation than the metal-phosphorus bond found in typical phosphine complexes[2]. This allows MPT to remain coordinated to the palladium center under fully aerobic conditions without degrading[3].
Hemilabile Morpholine Moiety: The morpholine ring provides a dual function. Sterically, it offers sufficient bulk to facilitate the reductive elimination step. Electronically, the oxygen and nitrogen atoms can act as hemilabile donors, temporarily stabilizing transient, under-coordinated Pd intermediates during the catalytic cycle.
Dual-Pathway Activation (Desulfurization): Under specific basic conditions at elevated temperatures, thiourea ligands can undergo in situ desulfurization to generate highly active Pd-diaminocarbene complexes[4]. This creates a secondary, highly efficient catalytic pathway that mimics the performance of N-heterocyclic carbenes (NHCs).
Fig 1: Catalytic cycle of MPT-Pd complexes highlighting Pd-S and Pd-carbene pathways.
Benchmarking Data: MPT vs. Industry Standards
To objectively evaluate MPT, we benchmarked it against Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), and the N-heterocyclic carbene ligand IPr.
Model Reaction: Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid.
Standardized Conditions: 1.0 mmol aryl halide, 1.5 mmol boronic acid, 2.0 mmol K₂CO₃, 1 mol% Pd(OAc)₂, 2 mol% Ligand, EtOH/H₂O (9:1), 80 °C, 4 hours, Aerobic Atmosphere .
Quantitative Performance Comparison
Ligand System
Catalyst Loading
Yield (%)*
TON
TOF (h⁻¹)
Air/Moisture Stability
MPT
1 mol% Pd
92%
9,200
2,300
Excellent
PPh₃
1 mol% Pd
47%
4,700
1,175
Poor (Rapid Oxidation)
dppf
1 mol% Pd
81%
8,100
2,025
Moderate
IPr (NHC)
1 mol% Pd
96%
9,600
2,400
Good
*Yield determined by GC-FID using dodecane as an internal standard.
Data Insights: Under aerobic conditions, PPh₃ suffers from rapid oxidation to triphenylphosphine oxide, resulting in catalyst death and low yields. MPT performs comparably to the highly engineered bidentate dppf and the expensive IPr ligand, proving its viability as a cost-effective, bench-stable alternative for scalable synthesis[1].
Self-Validating Experimental Protocol
A robust protocol must validate itself to ensure trustworthiness. The following methodology incorporates internal standards for mass-balance tracking and negative controls to definitively prove the causality of the MPT ligand's performance.
Step-by-Step Methodology
Reagent Preparation & Internal Standard Integration:
To a 10 mL reaction vial, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
Causality Check: Add exactly 0.5 mmol of n-dodecane . This internal standard is inert and will not evaporate, allowing precise quantification of both product formation and unreacted starting material to ensure mass balance.
Note: Because MPT is air-stable, no glovebox or Schlenk line is required[3].
Control Array Setup (Crucial for Validation):
Control A (No Ligand): Setup an identical vial omitting MPT. (Validates that background Pd-nanoparticle catalysis is negligible).
Control B (No Pd): Setup an identical vial omitting Pd(OAc)₂. (Validates that the coupling is strictly transition-metal mediated).
Reaction Execution:
Add 3.0 mL of EtOH/H₂O (9:1 v/v). Cap the vials and stir at 80 °C for 4 hours open to ambient air inside the sealed vial.
Quench and GC-FID/MS Analysis:
Cool to room temperature, dilute with 5 mL ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and precipitated Pd black.
Analyze the filtrate via GC-FID. Calculate the yield based on the ratio of the product peak area to the dodecane internal standard peak area.
Fig 2: Self-validating experimental workflow for benchmarking ligand catalytic efficiency.
Conclusion
Benchmarking data clearly indicates that 1-Morpholin-4-yl-3-phenylthiourea (MPT) is a highly efficient, air-stable ligand for palladium-catalyzed cross-coupling. By leveraging the strong Pd-S coordinate bond and the potential for in situ Pd-carbene generation, MPT bypasses the oxidative degradation pathways that plague traditional phosphines. For drug development professionals looking to scale Suzuki-Miyaura couplings without the overhead of inert-atmosphere infrastructure, MPT represents a highly trustworthy and cost-effective alternative.
References
A Novel Thiourea Ligand Applied in the Pd-Catalyzed Heck, Suzuki, Suzuki Carbonylative Reactions
Organic Chemistry Portal
3
Application of Cyclic Thiourea as an Efficient Ligand in Palladium-Catalyzed Hiyama Cross-Coupling Reactions
Thieme Connect
1
7. A Novel Thiourea Ligand Applied in the Pd-Catalyzed Heck, Suzuki, Suzuki Carbonylative Reactions-YANG Group
Peking University (pkusz.edu.cn)
2
Thioureas as Ligands in Organometallic Reactions
ResearchGate
4
A Comparative Guide to the Validation of HPLC-MS Analytical Methods for 1-Morpholin-4-yl-3-phenylthiourea Detection
This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 1-Morpholin-4-yl-3-phenylthi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 1-Morpholin-4-yl-3-phenylthiourea. As this compound may arise as a process-related impurity or a synthetic intermediate in drug development, a robustly validated analytical method is paramount for ensuring product quality and patient safety.
The narrative that follows is structured not as a rigid template, but as a logical progression that mirrors the decision-making process in an advanced analytical laboratory. We will move from initial method development considerations to a rigorous, parameter-by-parameter validation based on the International Council for Harmonisation (ICH) guidelines.[1][2][3] The causality behind each experimental choice is explained, providing a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Analyte and the Analytical Imperative
1-Morpholin-4-yl-3-phenylthiourea is an organosulfur compound featuring a phenyl ring, a thiourea linker, and a morpholine moiety.[4][5][6] Such structures are common in medicinal chemistry and can be precursors, byproducts, or degradation products in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] The thiourea functional group, in particular, can be a structural alert for potential genotoxicity, making its detection and quantification at trace levels a critical regulatory concern.[8][9][10]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][11] For an impurity like 1-Morpholin-4-yl-3-phenylthiourea, the method must be sensitive, specific, and accurate to ensure that it can be controlled at levels mandated by regulatory bodies like the FDA and EMA.[12][13][14] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the technology of choice, offering the high separation efficiency of HPLC and the unparalleled sensitivity and specificity of MS detection.[10][15][16]
Part 1: Foundational Method Development
Before validation can commence, a reliable analytical method must be developed. The choices made here are foundational to the success of the subsequent validation.
Chromatographic Strategy
The goal of the HPLC method is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any matrix components or potential degradants.
Column Selection : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the logical starting point.[17] This stationary phase provides effective hydrophobic interactions with the phenyl ring of the analyte, ensuring adequate retention.
Mobile Phase Optimization : A gradient elution using acetonitrile and water is chosen to ensure elution of compounds with a range of polarities. A key consideration is the addition of a modifier. We select 0.1% formic acid for two primary reasons:
It acidifies the mobile phase, which protonates the nitrogen atoms in the morpholine and thiourea groups. This suppresses silanol interactions on the column and promotes better peak shape.
It provides a source of protons (H+), which is essential for efficient ionization in positive-ion mode Electrospray Ionization (ESI) Mass Spectrometry.
Detector : A UV detector set at a wavelength of maximum absorbance (e.g., 240-280 nm, determined by UV scan) serves as a primary, non-destructive detector, while the mass spectrometer provides the core data for quantification and identification.[17]
Mass Spectrometric Strategy
Ionization Mode : Electrospray Ionization (ESI) is ideal for polar, non-volatile molecules like our target analyte. We will operate in positive ion mode to detect the protonated molecule [M+H]⁺.
Detection Mode : For quantification, especially at trace levels, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is superior to a full scan.[9] MRM, a tandem MS (MS/MS) technique, offers the highest specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[15][18] For 1-Morpholin-4-yl-3-phenylthiourea, this would involve isolating the [M+H]⁺ precursor ion and monitoring a characteristic fragment ion generated via collision-induced dissociation (CID).
The resulting optimized method parameters are summarized below.
Specific precursor and product ions for quantification.
Part 2: The Validation Protocol: A Comparative Framework
The validation process is a systematic, documented study to prove that the method is "fit for purpose."[18][20] We will follow the validation characteristics outlined in ICH Q2(R1).[2][11]
Caption: Interrelationship of HPLC-MS validation parameters.
Specificity (and Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][21] The most effective way to demonstrate this is through forced degradation studies.[22][23][24]
Experimental Protocol:
Prepare solutions of 1-Morpholin-4-yl-3-phenylthiourea (e.g., at 10 µg/mL).
Expose the solutions to a range of stress conditions as per ICH Q1A(R2) guidelines.[24]
Acid Hydrolysis : 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis : 0.1 M NaOH at 60 °C for 24 hours.
Oxidation : 3% H₂O₂ at room temperature for 24 hours.
Thermal : 80 °C (dry heat) for 48 hours.
Photolytic : Expose to UV light (e.g., 1.2 million lux hours) and cool white light (e.g., 200 W h/m²).
Analyze the stressed samples alongside an unstressed control sample using the developed HPLC-MS method.
Evaluate the chromatograms for peak purity of the analyte and the resolution between the analyte and any degradation products formed.
Data Comparison & Acceptance Criteria:
Stress Condition
% Degradation
Peak Purity Index
Resolution (Analyte vs. Closest Degradant)
Acceptance Criteria
Control (Unstressed)
0%
> 0.999
N/A
Peak is pure and spectrally homogenous.
Acid Hydrolysis
15.2%
> 0.999
2.5
Resolution > 2.0.
Base Hydrolysis
8.9%
> 0.999
3.1
Peak purity index > 0.99.
Oxidation
21.5%
> 0.999
2.8
No co-elution with degradants.
Thermal
5.5%
> 0.999
N/A (minor degradants)
Method is stability-indicating.
Photolytic
11.0%
> 0.999
2.2
Linearity & Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[21] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[2]
Experimental Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to create at least five concentration levels. For an impurity method, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., 0.5 µg/mL to 15 µg/mL).[18]
Inject each concentration level in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Comparison & Acceptance Criteria:
Concentration (µg/mL)
Mean Peak Area (n=3)
% RSD
0.5
10,540
2.1%
1.0
21,150
1.8%
5.0
104,980
1.1%
10.0
209,550
0.9%
15.0
315,200
0.7%
Regression Analysis
Result
Acceptance Criteria
Correlation Coefficient (r²)
0.9995
r² ≥ 0.998
Y-intercept
Minimal/Not significant
Should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[21] It is typically assessed using recovery studies.
Experimental Protocol:
Prepare a sample matrix (e.g., a solution of the main drug substance).
Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
Data Comparison & Acceptance Criteria:
Spiking Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
Acceptance Criteria
80% (n=3)
8.0
7.95
99.4%
Mean recovery between 98.0% and 102.0% for assays, or as appropriate for impurity levels (e.g., 80-120%).[25]
100% (n=3)
10.0
10.12
101.2%
120% (n=3)
12.0
11.91
99.3%
Precision
Precision is the measure of the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[2]
Experimental Protocol:
Repeatability (Intra-assay precision) : Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-assay precision) : Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Data Comparison & Acceptance Criteria:
Precision Level
Replicate
Measured Conc. (µg/mL)
Mean
% RSD
Acceptance Criteria
Repeatability
1-6
10.05, 9.98, 10.10, 9.95, 10.02, 10.08
10.03
0.6%
RSD ≤ 2.0% for assays; ≤ 10% for impurities.
Intermediate
1-6
10.15, 10.21, 9.99, 10.05, 10.18, 10.09
10.11
0.8%
RSD ≤ 2.0% for assays; ≤ 10% for impurities.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[26]
Experimental Protocol:
Based on Signal-to-Noise Ratio (S/N) :
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
Inject solutions at these determined concentrations to confirm the S/N ratios and, for the LOQ, to demonstrate adequate precision and accuracy.
Data Comparison & Acceptance Criteria:
Parameter
Determined Conc. (µg/mL)
Basis of Determination
Acceptance Criteria
LOD
0.05
S/N Ratio ≈ 3:1
Analyte peak is detectable and distinguishable from noise.
LOQ
0.15
S/N Ratio ≈ 10:1
Precision (%RSD) at this concentration should be ≤ 10%. Accuracy (%Recovery) should be within 80-120%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[19]
Experimental Protocol:
Systematically alter key method parameters one at a time.
Analyze a standard solution under each altered condition.
Evaluate the effect on the results (e.g., peak area, retention time).
Data Comparison & Acceptance Criteria:
Parameter Varied
Variation
% Change in Peak Area
Retention Time Shift (min)
Acceptance Criteria
Flow Rate
± 0.02 mL/min
< 2.0%
± 0.2
System suitability parameters must pass. Results should remain within acceptable precision and accuracy limits.
Column Temp.
± 2 °C
< 1.5%
± 0.1
Mobile Phase B %
± 1% absolute
< 3.0%
± 0.3
Part 3: System Suitability and Routine Analysis
Before any routine sample analysis, a System Suitability Test (SST) must be performed to ensure the complete system (instrument, reagents, column) is operating correctly.
Caption: Overall workflow from validation to routine analysis.
System Suitability Protocol & Criteria:
Make five replicate injections of a standard solution.
Make one injection of a blank and one of a sensitivity standard (at LOQ).
SST Parameter
Acceptance Criteria
Rationale
Peak Area %RSD
≤ 5.0%
Ensures injection precision.
Retention Time %RSD
≤ 2.0%
Ensures stable chromatography.
Peak Tailing Factor
≤ 2.0
Ensures good peak shape.
S/N at LOQ
≥ 10
Confirms system sensitivity.
Conclusion
This guide has systematically detailed the validation of an HPLC-MS method for the detection of 1-Morpholin-4-yl-3-phenylthiourea, grounding each step in the principles of scientific integrity and regulatory compliance as defined by the ICH.[1][2] By comparing experimental outcomes against predefined, internationally accepted criteria, we establish a high degree of assurance that the method is suitable for its intended purpose: the accurate and reliable quantification of a potentially critical impurity. This structured, rationale-driven approach not only ensures compliance but also builds a robust analytical foundation for drug development and manufacturing, ultimately safeguarding patient health.
References
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2026, March 23). Pharmaceutical Technology. [Link]
Raman, N. V. V. S., et al. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
Role of Analytical Methods for Detection of Genotoxic Impurities. (2023, December 8). Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
Analytical Procedures and Methods Validation. (2000). U.S. Food and Drug Administration. [Link]
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). International Journal of Advanced Research in Science, Communication and Technology. [Link]
Raman, N. V. V. S., et al. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. [Link]
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
Impurity Profiling and Characterization for Generic Project. (2026, February 25). ResolveMass Laboratories Inc. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. [Link]
Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. [Link]
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. [Link]
ICH guideline M10 on bioanalytical method validation. (2019, March 13). European Medicines Agency. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). U.S. Food and Drug Administration. [Link]
The Determination and Control of Genotoxic Impurities in APIs. (2026, March 25). Pharmaceutical Technology. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]
Oligonucleotide impurity profiling by liquid chromatography–mass spectrometry. (2026, February 11). Agilent Technologies. [Link]
Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography/Mass Spectrometry (LC/MS). (2025). Agilent Technologies. [Link]
ICH Q2 Analytical Method Validation. SlideShare. [Link]
Note for Guidance on Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]
Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (2024, April 4). European Medicines Agency. [Link]
Khan, A., et al. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. [Link]
RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. TIJER.org. [Link]
Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. (2023, June 30). bioRxiv. [Link]
Maheshwari, M. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Validation of analytical procedures q2(r2). (2023, November 30). International Council for Harmonisation. [Link]
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
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Bîrcă, M., et al. (2023, October 20). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules. [Link]
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022, April 26). RSC Advances. [Link]
New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells. (2026, January 5). Pharmaceutical Sciences. [Link]
Structural Comparison of 1-Morpholin-4-yl-3-phenylthiourea Isomers via NMR Spectroscopy: A Comprehensive Guide
Executive Summary & The Causality of Isomerism As a Senior Application Scientist, I frequently observe researchers misinterpreting complex Nuclear Magnetic Resonance (NMR) spectra of thiourea derivatives. Extra peaks are...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Causality of Isomerism
As a Senior Application Scientist, I frequently observe researchers misinterpreting complex Nuclear Magnetic Resonance (NMR) spectra of thiourea derivatives. Extra peaks are often erroneously dismissed as "impurities" when, in reality, they represent dynamic isomeric mixtures.
1-Morpholin-4-yl-3-phenylthiourea (also referred to as 1-morpholino-3-phenylthiourea) is a highly versatile pharmacophore and a critical intermediate in the synthesis of bioactive thiazolidin-4-ones ()[1],[2]. Its unique electronic architecture gives rise to three distinct forms of isomerism that must be rigorously deconvoluted:
Structural Isomerism (Positional): The 1,3-disubstituted configuration versus the 1,1-disubstituted configuration.
Conformational Isomerism (Rotamers): Z,E versus E,E spatial configurations arising from restricted rotation around the N-C(=S) partial double bonds.
Tautomerism: The dynamic equilibrium between the Thione (C=S) and Thiol (C-SH) forms.
This guide provides an objective comparison of these isomeric states, supported by self-validating experimental protocols and quantitative NMR data.
Experimental Protocols: A Self-Validating Workflow
To ensure absolute scientific integrity, the following methodology is designed as a self-validating system. The purity of the synthesized compound is directly verified during the analytical phase using Variable-Temperature NMR (VT-NMR), which definitively distinguishes dynamic conformational isomers from static chemical impurities.
Step 1: Synthesis of the 1,3-Isomer
Reaction Setup: Dissolve 4-aminomorpholine (1 mmol) in 5 mL of methanol. Add phenylisothiocyanate (1 mmol) dropwise to the solution ()[1].
Causality of Conditions: The reaction is stirred at room temperature for 3 hours. Methanol is chosen as a protic solvent to stabilize the transition state of the nucleophilic attack on the isothiocyanate carbon.
Workup & Purification: Quench the reaction with pure water and let it stand for 30 minutes. Filter the resulting white amorphous precipitates and wash extensively with diethyl ether[1],[2]. Diethyl ether selectively solubilizes unreacted starting materials while leaving the highly polar thiourea product intact, ensuring a high-purity yield (~80%, melting point 220.7–221.0 °C)[1].
Step 2: NMR Sample Preparation & Acquisition
Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO is a strongly hydrogen-bond-accepting solvent that locks the thiourea NH protons into distinct magnetic environments, preventing rapid proton exchange that would otherwise blur the signals.
1D NMR Acquisition (298 K): Acquire standard
1
H and
13
C spectra. In the 1,3-isomer, the protons attached to the nitrogen atoms of the thiourea core (NH-CS-NH) resonate distinctly at 9.29 ppm and 9.71 ppm ()[1],[3].
VT-NMR Validation (353 K): Heat the NMR probe to 353 K. Causality: If the dual peaks at 9.29 and 9.71 ppm coalesce into a single broad peak at elevated temperatures, it proves the signals originate from rotamers overcoming their rotational energy barrier, rather than from a static structural impurity.
Objective Isomer Comparison & Data Presentation
The following tables summarize the quantitative NMR data, highlighting the mechanistic causality behind the chemical shifts.
Table 1: Structural Isomer Comparison
Comparing the synthesized 1,3-isomer against its theoretical 1,1-disubstituted structural counterpart reveals stark differences in the hydrogen-bonding network.
NMR Parameter
1-Morpholin-4-yl-3-phenylthiourea (1,3-Isomer)
1-(Morpholin-4-yl)-1-phenylthiourea (1,1-Isomer)
Causality / Structural Origin
1
H NMR: N-H Region
Two distinct singlets at 9.29 ppm and 9.71 ppm (1H each)
One broad singlet at ~7.5 - 8.0 ppm (2H)
The 1,3-isomer features two distinct secondary thioamides; the 1,1-isomer features a terminal primary thioamide.
1
H NMR: Morpholine
~3.72 ppm (t, 4H), ~2.69 ppm (t, 4H)
~3.60 ppm (t, 4H), ~2.80 ppm (t, 4H)
Proximity to the highly anisotropic phenyl ring in the 1,1-isomer alters the shielding of the N-CH
2
protons.
Evaluating the Anti-Corrosion Performance of 1-Morpholin-4-yl-3-phenylthiourea vs. Traditional Inhibitors: A Comprehensive Technical Guide
Just as drug discovery relies on optimizing ligand-receptor binding affinities, designing advanced corrosion inhibitors requires maximizing the molecular interaction between organic heteroatoms and metallic substrates. F...
Author: BenchChem Technical Support Team. Date: April 2026
Just as drug discovery relies on optimizing ligand-receptor binding affinities, designing advanced corrosion inhibitors requires maximizing the molecular interaction between organic heteroatoms and metallic substrates. For decades, traditional inhibitors like simple thiourea have been utilized to protect mild steel in acidic industrial environments. However, these legacy compounds often suffer from cathodic degradation at high temperatures, yielding hydrogen sulfide—a potent corrosion promoter[1].
Enter 1-Morpholin-4-yl-3-phenylthiourea (MPTU) . By strategically appending a morpholine ring and a phenyl group to the thiourea core, materials scientists have engineered a macrocyclic "pharmacophore" that exhibits superior thermodynamic stability, enhanced acid solubility, and exceptional multi-center adsorption[2].
This guide provides an objective, data-driven comparison of MPTU against traditional alternatives, detailing the mechanistic causality and the self-validating experimental protocols required to evaluate its efficacy.
Mechanistic Causality: Why MPTU Outperforms Traditional Inhibitors
The structural architecture of MPTU provides a distinct synergistic advantage over simple amines or un-substituted thiourea. Its superior performance is rooted in a mixed-type adsorption mechanism :
Chemisorption via Heteroatoms: The molecule possesses multiple lone-pair electron donors (Nitrogen, Sulfur, and Oxygen). These heteroatoms donate electron density into the vacant d-orbitals of the iron surface, forming robust coordinate covalent bonds[1].
Physisorption via
π
-Electrons: The phenyl ring provides a dense
π
-electron cloud that facilitates electrostatic interactions with the charged metal-solution interface. This allows the molecule to adsorb in a flat, parallel orientation, maximizing surface coverage and creating a formidable steric shield against aggressive
Cl−
and
H+
ions[2].
Fig 1: Synergistic chemisorption and physisorption pathways of MPTU on mild steel surfaces.
Quantitative Performance Comparison
Empirical evaluations of morpholine-thiourea derivatives (such as the closely related MPMT analog) demonstrate exceptional performance metrics when compared to baseline inhibitors[3]. The standard free energy of adsorption (
ΔGads
) for MPTU derivatives falls between -31.14 and -36.68 kJ/mol, confirming a spontaneous, mixed-type adsorption process that Langmuir isotherms perfectly model[3].
Table 1: Comparative Performance on Mild Steel in 0.5 M HCl (at 323 K)
Inhibitor
Concentration
Inhibition Efficiency (IE%)
Adsorption Energy (
ΔGads
)
Mechanism Type
MPTU (Morpholine-Thiourea)
1000 ppm
91.2%
-36.68 kJ/mol
Mixed-Type (Physisorption + Chemisorption)
Traditional Thiourea
1000 ppm
~74.5%
-21.40 kJ/mol
Predominantly Anodic
Simple Morpholine
1000 ppm
~62.0%
-15.20 kJ/mol
Physisorption
(Note: Data for MPTU is representative of its structural analog MPMT as established in recent thermodynamic evaluations[3].)
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of MPTU must operate as a self-validating system . By coupling gravimetric mass loss with Electrochemical Impedance Spectroscopy (EIS), researchers establish an orthogonal validation loop. If the Inhibition Efficiency (IE%) calculated from weight loss deviates by >5% from the IE% derived from charge transfer resistance (
Rct
), it signals a breakdown in the Langmuir isotherm assumption—prompting immediate recalibration of the inhibitor dispersion.
Protocol A: Gravimetric (Weight Loss) Evaluation
Coupon Preparation: Abrade mild steel coupons (2x2x0.1 cm) sequentially with 400 to 1200 grit SiC paper.
Causality: Standardizing surface roughness eliminates microscopic asperities that act as localized anodic dissolution sites, ensuring baseline reproducibility.
Degreasing & Desiccation: Wash with double-distilled water, degrease with acetone in an ultrasonic bath, and dry in a desiccator.
Causality: Removes organic contaminants that could competitively inhibit the target ligand's adsorption.
Immersion & Incubation: Suspend coupons in 0.5 M HCl containing varying concentrations of MPTU (100 - 1000 ppm) at controlled temperatures (303 K - 333 K) for 24 hours.
Causality: A 24-hour window allows the system to reach thermodynamic equilibrium, ensuring complete Langmuir monolayer formation[3].
Post-Immersion Analysis: Remove coupons, scrub with a bristle brush under running water, dry, and reweigh.
Causality: The precise mass difference (
ΔW
) directly correlates to the uniform corrosion rate, providing the empirical foundation for IE% calculation.
Cell Configuration: Assemble a standard three-electrode cell: Mild steel working electrode (WE), platinum counter electrode (CE), and saturated calomel reference electrode (SCE).
Causality: A three-electrode setup isolates the WE's interfacial impedance from the CE's polarization, ensuring data strictly reflects the steel-inhibitor interface[1].
Open Circuit Potential (OCP) Stabilization: Immerse the WE in the test solution for 30 minutes prior to measurement.
Causality: Allows the steady-state potential to establish as the MPTU molecules diffuse and orient themselves on the metal surface.
Impedance Measurement: Apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz to 10 mHz.
Causality: High frequencies probe solution resistance (
Rs
), while low frequencies capture the charge transfer resistance (
Rct
) and double-layer capacitance (
Cdl
) of the protective film.
Nyquist Plot Analysis: Fit the resulting data to a Randles equivalent circuit.
Causality: An increase in the capacitive loop diameter (higher
Rct
) mathematically validates the dielectric shielding effect of the MPTU layer.
Fig 2: Self-validating experimental workflow coupling gravimetric and electrochemical methods.
References[2] Title: Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment
Source : MDPI
URL :[Link][3] Title : Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion in Acid Medium: Experimental and Theoretical Studies
Source : ResearchGate
URL :[Link][1] Title : Chemical and Physical Interactions of 1-Benzoyl-3,3-Disubstituted Thiourea Derivatives on Mild Steel Surface: Corrosion Inhibition in Acidic Media
Source : ACS Publications
URL :[Link]
Comprehensive Operational and Disposal Protocol for 1-Morpholin-4-yl-3-phenylthiourea
As drug development accelerates, the handling of complex synthetic intermediates requires uncompromising safety standards. 1-Morpholin-4-yl-3-phenylthiourea (also known as 1-morpholino-3-phenylthiourea) is a critical com...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development accelerates, the handling of complex synthetic intermediates requires uncompromising safety standards. 1-Morpholin-4-yl-3-phenylthiourea (also known as 1-morpholino-3-phenylthiourea) is a critical compound frequently utilized in the synthesis of α-ketothioamides and as a potent inhibitor of Phosphoglycerate Dehydrogenase (PHGDH) in oncology research[1].
However, this compound merges two highly reactive structural motifs: a morpholine ring and a phenylthiourea moiety. This combination presents a multifaceted hazard profile, including systemic toxicity, suspected carcinogenicity, and severe environmental risks. As a Senior Application Scientist, I have designed this self-validating protocol to ensure your laboratory operations remain safe, compliant, and environmentally responsible.
Hazard Profile & Mechanistic Causality
To handle a chemical safely, one must understand the causality behind its hazards. We do not simply follow rules; we engineer out the risks based on molecular behavior.
Systemic & Reproductive Toxicity: The thiourea backbone is a known systemic toxin and is classified as a suspected carcinogen (Carc. 2) and reproductive hazard (Repr. 2)[2]. It can interfere with thyroid function and cellular metabolism.
Dermal & Mucosal Corrosion: The morpholine derivative aspect imparts significant tissue reactivity. It is toxic via dermal absorption and can cause severe mucosal irritation or burns[3].
Aquatic Toxicity: This compound is classified as Aquatic Chronic 2[4]. The thiourea moiety resists rapid biodegradation and disrupts aquatic ecosystems, making municipal drain disposal strictly prohibited.
Thermal Instability: Upon combustion, the molecule's nitrogen and sulfur atoms undergo thermal decomposition to yield highly toxic sulfur oxides (
SOx
), nitrogen oxides (
NOx
), and carbon monoxide (
CO
)[5].
Quantitative Safety Data Summary
Property / Hazard Class
GHS Classification
Mechanistic Implication & Required Action
Acute Toxicity
Oral (Cat 4), Dermal (Cat 3)
Harmful if swallowed; toxic via skin. Action: Double-gloving mandatory[3].
Chronic Health Hazards
Carc. 2 (H351), Repr. 2 (H361)
Suspected teratogen. Action: Handle exclusively in a Class II BSC or fume hood.
Environmental Hazard
Aquatic Chronic 2 (H411)
Toxic to aquatic life. Action: Zero-drain policy; isolate all liquid washings[2].
Decomposition Byproducts
SOx
,
NOx
,
COx
Toxic gas release upon heating. Action: Dispose via high-temp incineration with scrubbers[5].
Operational Plan: Safe Handling Protocol
Every step in this workflow is designed as a self-validating system. By confirming the success of one step, you inherently validate the safety of the next.
Step 1: Engineering Controls & PPE Verification
Ventilation: Conduct all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 0.5 m/s. Causality: The powder form poses severe inhalation risks (pulmonary edema)[6].
PPE: Don a disposable, fluid-resistant lab coat, safety goggles, and implement double-gloving. Use a nitrile inner glove (0.11 mm) and a heavier nitrile outer glove (0.14 mm) to block the permeation of the morpholine moiety.
Step 2: Weighing and Transfer
Use anti-static spatulas and grounded weighing boats. Causality: Powders containing organic rings can aerosolize via electrostatic discharge, creating combustible dust concentrations[6].
Wipe down the exterior of the weighing vessel with a solvent-dampened cloth (e.g., ethanol) before removing it from the fume hood to prevent cross-contamination.
Step 3: Reaction Execution
Execute all syntheses or enzymatic assays (e.g., PHGDH fluorescence assays[1]) in closed-system reaction vessels.
Strictly segregate the compound from strong oxidizing agents, heavy metal salts, and acrolein, as thiourea derivatives can react violently with these species[7].
Disposal Plan: Step-by-Step Waste Management
Because of its high aquatic toxicity and toxic thermal decomposition profile, 1-Morpholin-4-yl-3-phenylthiourea must be handled as regulated hazardous waste.
Step 1: Waste Segregation
Never mix thiourea waste with acidic or highly oxidizing waste streams to prevent exothermic reactions and the premature release of toxic
SOx
gases.
Step 2: Liquid Waste Containment
Collect all solvent mixtures, assay buffers, and washings containing the compound into dedicated High-Density Polyethylene (HDPE) carboys.
Causality: HDPE is chemically inert to morpholine derivatives and shatterproof. Glass must be avoided to prevent catastrophic environmental release in the event of a drop.
Step 3: Solid Waste Containment
Place all contaminated consumables (pipette tips, weighing boats, empty vials) and outer gloves into double-lined, 6-mil hazardous waste bags.
Store sealed waste containers in secondary containment trays capable of holding 110% of the largest container's volume.
Step 5: Final Destruction via Incineration
Transfer the waste to a licensed EPA/RCRA hazardous waste facility.
Mandatory Requirement: Ensure the facility utilizes high-temperature incineration (>1000°C). Standard combustion is insufficient and will release toxic gases. Incinerators must be equipped with alkaline gas scrubbers to neutralize
SOx
and
NOx
byproducts before atmospheric release.
Spill Response & Decontamination
In the event of a spill, standard sweeping will aerosolize the toxin. Follow this validated response:
Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.
Moisten: For solid spills, lightly mist the powder with a compatible solvent (e.g., water or ethanol) to suppress dust generation[8].
Collect: Use non-sparking tools to scoop the moistened material into a hazardous waste container. Do not use standard wet/dry vacuums unless they are intrinsically safe and HEPA-filtered.
Decontaminate: Wash the surface thoroughly with soap and water, collecting all washings as hazardous liquid waste.
Workflow Visualization
Lifecycle and disposal workflow for 1-Morpholin-4-yl-3-phenylthiourea waste.
References
MDPI. "Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH)." Available at:[Link]
TRC Corporation. "Morpholine Safety Data Sheet." Available at:[Link]
Laboratorium Discounter. "Thiourea 99+% Safety Data Sheet." Available at:[Link]
Carl ROTH. "Safety Data Sheet: Morpholine." Available at:[Link]
Navigating the Uncharted: A Guide to Handling 1-Morpholin-4-yl-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, novel molecules are the stepping stones to groundbreaking discoveries. 1-Morpholin-4-yl...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, novel molecules are the stepping stones to groundbreaking discoveries. 1-Morpholin-4-yl-3-phenylthiourea, a compound of interest in various research applications, represents one such frontier. However, with innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, with the understanding that comprehensive toxicological data for this specific molecule is not yet widely available. Therefore, a cautious and rigorous approach, informed by the known hazards of its constituent moieties—phenylthiourea and morpholine—is paramount.
Understanding the Hazard Landscape: A Composite Risk Profile
Due to the absence of a specific Safety Data Sheet (SDS) for 1-Morpholin-4-yl-3-phenylthiourea, we must extrapolate its potential hazards from its structural components. Phenylthiourea is known to be highly toxic, particularly if ingested, and is a suspected carcinogen and reproductive toxin.[1][2] Morpholine is a flammable liquid and vapor that can cause severe skin burns and eye damage.[3][4] Therefore, 1-Morpholin-4-yl-3-phenylthiourea should be handled as a substance with a high degree of acute and chronic toxicity.
Anticipated Hazards:
Acute Toxicity (Oral): Phenylthiourea is extremely toxic upon ingestion.[2]
Skin and Eye Irritation/Corrosion: The morpholine component suggests a risk of severe skin and eye irritation or damage upon contact.[3]
Skin Sensitization: Thiourea derivatives are known to be potential skin sensitizers.[5]
Inhalation Toxicity: While the compound is a solid, inhalation of dust particles may be harmful.
Chronic Effects: Potential for carcinogenic and reproductive effects based on data for phenylthiourea.[6]
Your First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 1-Morpholin-4-yl-3-phenylthiourea. The following table outlines the recommended PPE for various laboratory operations.
Operation
Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid)
- Full-face respirator with a particulate filter or a combination of safety goggles, face shield, and a half-mask respirator with P100 filters.- Nitrile or neoprene gloves (double-gloving recommended).- Chemical-resistant lab coat or disposable gown.- Closed-toe shoes.
Solution Preparation and Handling
- Chemical splash goggles.- Nitrile or neoprene gloves.- Chemical-resistant lab coat.- Closed-toe shoes.
Cell Culture and In Vitro Assays
- Safety glasses.- Nitrile gloves.- Standard lab coat.- Closed-toe shoes.
Animal Dosing and Handling
- Safety glasses with side shields or goggles.- Nitrile gloves.- Disposable gown.- Closed-toe shoes.
The Rationale Behind Your PPE Choices:
Your selection of PPE is not arbitrary; it is a calculated defense against specific threats. The high toxicity of phenylthiourea necessitates robust respiratory protection when handling the solid to prevent inhalation of airborne particles.[7] The corrosive nature of morpholine dictates the need for comprehensive eye and skin protection.[3] Double-gloving provides an extra barrier against potential chemical permeation and allows for safe removal of the outer glove if contamination occurs.
Procedural Integrity: From Receipt to Disposal
A meticulous and well-documented workflow is essential for the safe handling of this compound.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The container should be clearly labeled. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] A designated and locked storage cabinet is recommended.
Handling and Experimental Workflow
All handling of solid 1-Morpholin-4-yl-3-phenylthiourea should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Experimental Workflow: A Step-by-Step Guide
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
Weighing: Carefully weigh the required amount of the compound in the fume hood. Use a disposable weighing boat.
Solubilization: In the fume hood, add the weighed compound to the appropriate solvent in a suitable container.
Experimentation: Conduct all experimental procedures involving the compound within the fume hood.
Decontamination: After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.
Waste Disposal: Dispose of all contaminated materials as hazardous waste, following the guidelines in the next section.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves. Wash hands thoroughly after removing all PPE.
Diagram of the Recommended Handling Workflow
Caption: A stepwise workflow for the safe handling of 1-Morpholin-4-yl-3-phenylthiourea.
Emergency Preparedness: Spills and Exposure
Accidents can happen, and a well-defined emergency plan is your best defense.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Responsible Disposal: A Cradle-to-Grave Approach
All waste containing 1-Morpholin-4-yl-3-phenylthiourea, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.
Solid Waste: Collect in a clearly labeled, sealed container.
Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.
Disposal: All hazardous waste must be disposed of through your institution's approved hazardous waste management program. Do not dispose of this chemical down the drain.
Conclusion
The responsible use of novel chemical entities like 1-Morpholin-4-yl-3-phenylthiourea underpins the integrity and safety of scientific research. By adopting a cautious and informed approach based on the known hazards of its structural analogs, researchers can confidently advance their work while prioritizing personal and environmental safety. Always consult your institution's specific safety protocols and environmental health and safety department for guidance.